Product packaging for Cyclododecen-1-yl acetate(Cat. No.:CAS No. 6667-66-9)

Cyclododecen-1-yl acetate

Cat. No.: B15373661
CAS No.: 6667-66-9
M. Wt: 224.34 g/mol
InChI Key: MVDXLMZXIHINTD-UHFFFAOYSA-N
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Description

Cyclododecen-1-yl acetate is a useful research compound. Its molecular formula is C14H24O2 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B15373661 Cyclododecen-1-yl acetate CAS No. 6667-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclododecen-1-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDXLMZXIHINTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CCCCCCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319088
Record name cyclododecen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6667-66-9
Record name cyclododecen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Cyclododecen-1-yl Acetate and a Representative Isomer, (Z)-8-Dodecen-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the specified topic of "Cyclododecen-1-yl acetate." Initial searches revealed a significant scarcity of detailed technical data for the specific isomer, 1-cyclododecen-1-yl acetate. To fulfill the in-depth requirements of this guide, we will present the available information for this compound and then provide a comprehensive overview of a closely related and well-documented isomer, (Z)-8-dodecen-1-yl acetate, as a representative example for researchers, scientists, and drug development professionals.

This compound: An Obscure Isomer

CAS Number: 32399-66-9 Molecular Formula: C₁₄H₂₄O₂

Beyond these basic identifiers, publicly available scientific literature and chemical databases lack in-depth information on the physicochemical properties, experimental protocols for synthesis, and biological activity of 1-cyclododecen-1-yl acetate. Its obscurity in research and commercial sources suggests it is not a compound of significant current interest in the fields of drug development or materials science.

(Z)-8-Dodecen-1-yl Acetate: A Well-Characterized Representative Isomer

In contrast to the 1-yl isomer, (Z)-8-dodecen-1-yl acetate is a well-studied compound, primarily due to its role as a potent insect sex pheromone.[1][2][3] This makes it a valuable subject for a technical overview, with applications in sustainable agriculture and chemical ecology.[1][3]

Core Data and Physicochemical Properties

The following table summarizes the key quantitative data for (Z)-8-dodecen-1-yl acetate.

PropertyValueSource(s)
CAS Number 28079-04-1[4][5][6]
Molecular Formula C₁₄H₂₆O₂[4][6][7]
Molecular Weight 226.35 g/mol [4][7][8]
Appearance White to Pale Yellow Solid or Colorless to Pale Yellowish Liquid[3][4]
Boiling Point 102-103 °C at 2 Torr[4]
Density Approximately 0.881 - 0.9 g/cm³[4][]
Melting Point 95 - 99 °C[4]
Solubility Slightly soluble in DMSO and water[4]
Storage Temperature 2-8°C[4]
Biological Significance: A Lepidopteran Sex Pheromone

(Z)-8-Dodecen-1-yl acetate is a key component of the sex pheromone blend of several lepidopteran species, most notably the Oriental fruit moth (Grapholita molesta) and the codling moth (Cydia pomonella).[2][3][10] It functions as a powerful attractant for male moths, playing a crucial role in their reproductive cycle.[1] This biological activity is highly dependent on the (Z) or cis configuration of the double bond.[7]

Due to its potent and specific biological function, this compound is widely used in integrated pest management (IPM) programs.[3][] Its applications include:

  • Mating Disruption: Dispersing the pheromone in an orchard confuses male moths, preventing them from locating females and thus disrupting mating.[1][3]

  • Population Monitoring: The pheromone is used in traps to monitor the population of pest insects, allowing for more targeted and timely application of control measures.[3]

The use of (Z)-8-dodecen-1-yl acetate in agriculture is considered an environmentally friendly alternative to broad-spectrum pesticides as it is species-specific and biodegradable.[3][]

Experimental Protocols: Synthesis of (Z)-8-Dodecen-1-yl Acetate

A common and effective method for the synthesis of (Z)-8-dodecen-1-yl acetate involves a two-step process: the synthesis of the precursor alcohol, (Z)-8-dodecen-1-ol, followed by its acetylation.[7][11]

Synthesis of (Z)-8-dodecen-1-ol via Wittig Reaction

A frequently employed method for creating the cis-double bond with high stereoselectivity is the Wittig reaction.[12]

Materials and Reagents:

  • 8-Hydroxyoctyltriphenylphosphonium salt

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • n-Butyraldehyde

  • Dimethylformamide (DMF)

  • Toluene

  • Ice water

  • Ether (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Under an inert atmosphere, the 8-hydroxyoctyltriphenylphosphonium salt is dissolved in a mixed solvent system, typically a 1:3 ratio of DMF and toluene.[12]

  • The solution is cooled to 0°C.

  • A strong base, such as sodium amide or sodium hydride, is added to generate the phosphonium ylide.[12]

  • n-Butyraldehyde is then added to the ylide solution, and the reaction is allowed to proceed, typically warming to room temperature.[12]

  • The reaction is quenched by the addition of ice water.

  • The product is extracted with ether, and the organic layer is washed and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting (Z)-8-dodecen-1-ol is purified by distillation.[12] This method can yield a product with a high Z:E isomer ratio (e.g., 95:5).[12]

Acetylation of (Z)-8-dodecen-1-ol

The final step is the esterification of the alcohol to form the acetate.[11]

Materials and Reagents:

  • (Z)-8-dodecen-1-ol

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (for chromatography)

  • Silica gel

Procedure:

  • (Z)-8-dodecen-1-ol is dissolved in pyridine.

  • Acetyl chloride is added to the solution, and the reaction is stirred.[11]

  • Upon completion, the reaction mixture is worked up, typically by adding water and extracting the product.

  • The crude product is purified by column chromatography on silica gel using a solvent such as dichloromethane to yield pure (Z)-8-dodecen-1-yl acetate.[11]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and the compound's role in pest management.

synthesis_workflow Synthesis of (Z)-8-Dodecen-1-yl Acetate cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Acetylation phosphonium_salt 8-Hydroxyoctyltriphenylphosphonium Salt ylide Ylide Formation phosphonium_salt->ylide Deprotonation base Strong Base (e.g., NaNH2) base->ylide butyraldehyde n-Butyraldehyde wittig_product (Z)-8-Dodecen-1-ol butyraldehyde->wittig_product Reaction with Ylide ylide->wittig_product final_product (Z)-8-Dodecen-1-yl Acetate wittig_product->final_product Esterification acetyl_chloride Acetyl Chloride acetyl_chloride->final_product pyridine Pyridine pyridine->final_product Base/Solvent pest_management_pathway Role in Integrated Pest Management (IPM) pheromone (Z)-8-Dodecen-1-yl Acetate release Controlled Release (Dispensers, Sprays) pheromone->release male_moth Male Moth Population release->male_moth Attracts & Confuses mating Mating male_moth->mating Fails to locate female female_moth Female Moth Population female_moth->mating population_reduction Pest Population Reduction mating->population_reduction Disruption leads to crop_protection Crop Protection population_reduction->crop_protection

References

Spectroscopic Profile of Cyclododecen-1-yl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for Cyclododecen-1-yl acetate, a key intermediate in various synthetic pathways. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

While a complete, publicly available dataset for this compound is not readily found in common spectral databases, this guide synthesizes information from related compounds and established spectroscopic principles to provide a predictive and practical framework for its characterization. The primary identifier for this compound is CAS Number 32399-66-9.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural features and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.3 - 5.5m1H=CH- (vinylic proton)
~4.8 - 5.0m1HCH-OAc
~2.1s3H-OCOCH₃
~1.2 - 2.0m18H-CH₂- (alicyclic protons)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~170C=O (ester carbonyl)
~130 - 135=CH- (vinylic carbon)
~125 - 130=CH- (vinylic carbon)
~70 - 75CH-OAc
~20 - 40Aliphatic -CH₂-
~21-OCOCH₃

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3020Medium=C-H stretch
2925 - 2855StrongC-H stretch (aliphatic)
1735 - 1750StrongC=O stretch (ester)[1]
~1650Medium-WeakC=C stretch
1230 - 1250StrongC-O stretch (ester)[1]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
224[M]⁺ (Molecular Ion)
181[M - CH₃CO]⁺
164[M - CH₃COOH]⁺
43[CH₃CO]⁺ (Base Peak)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required for quantitative analysis, add an internal standard such as tetramethylsilane (TMS).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid or solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (Thin Film):

  • If the sample is a non-volatile liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).

  • If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Collect a background spectrum of the empty ATR crystal or salt plates, which is then automatically subtracted from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the ester, the C-O stretch, and the C=C stretch.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Data Acquisition (GC-MS with Electron Ionization - EI):

  • Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

  • The separated components elute from the GC column and enter the ion source of the mass spectrometer.

  • In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to identify characteristic fragment ions. For an acetate ester, a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is expected. The loss of acetic acid (60 Da) is also a common fragmentation pathway.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification SamplePrep Sample Preparation (Dissolution/Dilution) Synthesis->SamplePrep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing (FT, Phasing, Calibration) NMR->DataProcessing IR->DataProcessing MS->DataProcessing Interpretation Structural Elucidation DataProcessing->Interpretation Processed Spectra Conclusion Final Report Interpretation->Conclusion Verified Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of Cyclododecen-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclododecen-1-yl acetate is a cyclic enol acetate derived from cyclododecanone. While specific literature detailing the initial "discovery" of this compound is scarce, its synthesis falls under the well-established category of enol acetylation of ketones. This reaction is a fundamental transformation in organic chemistry, providing access to a versatile functional group. Enol acetates serve as important intermediates in various synthetic pathways, acting as enol surrogates that are more stable and easier to handle than the corresponding enolates. This technical guide provides a comprehensive overview of the most probable synthetic route to this compound, detailed experimental protocols, and predicted analytical data.

Core Synthesis Pathway: Enol Acetylation of Cyclododecanone

The most direct and widely practiced method for the synthesis of enol acetates is the reaction of a ketone with an acetylating agent. In the case of this compound, the precursor is the readily available cyclododecanone. The reaction involves the conversion of the ketone into its enol or enolate form, which is then trapped by an acetyl group. Common acetylating agents for this transformation include acetic anhydride, often in the presence of an acid catalyst, or isopropenyl acetate.

The general mechanism involves the acid-catalyzed formation of the enol tautomer of cyclododecanone. The oxygen of the enol then acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., acetic anhydride). Subsequent loss of a proton and a leaving group (acetic acid in the case of acetic anhydride) yields the enol acetate product.

Experimental Protocols

The following protocols describe two common methods for the enol acetylation of cyclic ketones, adapted for the synthesis of this compound from cyclododecanone.

Method 1: Acid-Catalyzed Acetylation with Acetic Anhydride

This method employs acetic anhydride as the acetylating agent with a strong acid catalyst.

  • Reagents:

    • Cyclododecanone

    • Acetic Anhydride

    • p-Toluenesulfonic acid (catalyst)

    • Diethyl ether (for extraction)

    • Saturated sodium bicarbonate solution (for washing)

    • Brine (for washing)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • To a solution of cyclododecanone (1.0 eq) in acetic anhydride (2.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the mixture to room temperature and carefully pour it into a separatory funnel containing ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Method 2: Transesterification with Isopropenyl Acetate

This method uses isopropenyl acetate as both the acetylating agent and the source of the enol, driven by the formation of the volatile byproduct, acetone.

  • Reagents:

    • Cyclododecanone

    • Isopropenyl acetate

    • Sulfuric acid (catalyst)

    • Toluene (solvent)

    • Sodium acetate (for neutralization)

    • Hexane (for chromatography)

    • Ethyl acetate (for chromatography)

  • Procedure:

    • In a round-bottom flask equipped with a distillation head, combine cyclododecanone (1.0 eq), a large excess of isopropenyl acetate (acting as reagent and solvent), and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to gently reflux, allowing for the slow distillation of acetone.

    • Monitor the reaction by observing the cessation of acetone distillation and by TLC or GC analysis.

    • Once the reaction is complete, cool the mixture and neutralize the catalyst by adding a small amount of sodium acetate.

    • Remove the excess isopropenyl acetate under reduced pressure.

    • Dissolve the residue in a minimal amount of toluene and purify by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to isolate this compound.

Data Presentation

Due to the limited availability of experimental data for this compound in the public domain, the following table includes data for the starting material, cyclododecanone, and predicted data for the product based on its chemical structure and data from analogous compounds.

PropertyCyclododecanone (Starting Material)This compound (Product - Predicted)
Molecular Formula C₁₂H₂₂OC₁₄H₂₄O₂
Molecular Weight 182.30 g/mol [1]224.34 g/mol
Appearance White crystalline solid[2]Colorless oil
Melting Point 59-61 °C[3]Not available
Boiling Point 85 °C at 1 mmHg[3]Expected to be higher than cyclododecanone
¹H NMR (CDCl₃, ppm) δ 2.45 (t, 4H), 1.70-1.20 (m, 18H)δ 5.3-5.5 (m, 1H, vinylic H), 2.15 (s, 3H, acetyl CH₃), 1.2-2.3 (m, 20H, ring CH₂)
¹³C NMR (CDCl₃, ppm) δ 212.5 (C=O), 40.5 (α-CH₂), 24.5, 24.2, 23.8, 22.5 (ring CH₂)δ 169.5 (C=O), 145.0 (vinylic C-OAc), 115.0 (vinylic C-H), 28-20 (ring CH₂), 21.0 (acetyl CH₃)
IR (cm⁻¹) ~1710 (C=O stretch)~1755 (ester C=O stretch), ~1680 (C=C stretch), ~1220 (C-O stretch)
Mass Spec (m/z) 182 (M⁺), prominent fragments from alpha-cleavage224 (M⁺), 182 (M - C₂H₂O)⁺, 43 (CH₃CO⁺)

Visualizations

Diagram of Synthetic Workflow

SynthesisWorkflow Start Cyclododecanone Reaction Enol Acetylation Start->Reaction Reagents Acetic Anhydride / Acid Catalyst or Isopropenyl Acetate / Acid Catalyst Reagents->Reaction Workup Extraction & Washing Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Diagram of Signaling Pathway (Reaction Mechanism)

ReactionMechanism cluster_0 Acid-Catalyzed Enol Formation cluster_1 Acetylation cluster_2 Final Product Formation Ketone Cyclododecanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone H⁺ Enol Enol Intermediate ProtonatedKetone->Enol -H⁺ Intermediate Tetrahedral Intermediate Enol->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Intermediate ProductCation Protonated Product Intermediate->ProductCation -CH₃COO⁻ Product This compound ProductCation->Product -H⁺

Caption: Mechanism of acid-catalyzed enol acetylation.

References

Navigating the Physicochemical Landscape of Cyclododecen-1-yl Acetate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclododecen-1-yl acetate, a large cyclic ester, presents unique physicochemical characteristics that are pivotal for its application in research and pharmaceutical development. Understanding its solubility in common solvents and its stability under various environmental conditions is fundamental to formulation, delivery, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of this compound, based on established principles of organic chemistry. It further outlines detailed experimental protocols for researchers to determine these critical parameters empirically. While specific quantitative data for this compound is not extensively available in public literature, this guide serves as a robust framework for its systematic investigation.

Predicted Solubility Profile

The solubility of an ester is governed by the principle of "like dissolves like." this compound possesses a large, nonpolar cyclododecenyl ring and a more polar acetate functional group. The dominance of the large hydrocarbon ring suggests that its solubility will be highest in nonpolar organic solvents and lower in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent CategoryCommon SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneHighThe large, nonpolar cyclododecenyl ring will interact favorably with nonpolar solvent molecules.
Moderately Polar Dichloromethane, Diethyl Ether, Ethyl AcetateModerate to HighThese solvents can interact with both the nonpolar ring and the polar acetate group.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Low to ModerateThe polarity of these solvents is less favorable for the large nonpolar moiety of the molecule.
Polar Protic Ethanol, MethanolLowThe ability of these solvents to hydrogen bond will not be strongly reciprocated by the ester.
Highly Polar WaterInsolubleThe large hydrophobic structure will prevent dissolution in water.[1]

Stability Profile and Degradation Pathways

The primary route of degradation for esters like this compound is hydrolysis of the ester linkage. This reaction is typically catalyzed by acid or base and is also influenced by temperature.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityPotential Degradation ProductsRationale
Acidic (e.g., dilute HCl) LowCyclododecen-1-ol, Acetic AcidAcid-catalyzed hydrolysis of the ester bond.
Basic (e.g., dilute NaOH) LowCyclododecen-1-ol, Acetate SaltBase-catalyzed hydrolysis (saponification) of the ester bond, which is generally faster than acid-catalyzed hydrolysis.
Elevated Temperature ModerateDegradation may be accelerated, especially in the presence of acid or base.Increased kinetic energy can overcome the activation energy for hydrolysis.
Light (Photostability) High (predicted)To be determined experimentallyThe molecule does not contain significant chromophores that would suggest high photosensitivity, but this should be confirmed.

A crucial aspect of stability testing is the identification of degradation products, which is essential for understanding the degradation mechanism and for safety assessment in drug development.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A common method for determining solubility is the isothermal equilibrium method.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately measure the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile.

  • Data Analysis: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity.

Stability Testing

Forced degradation studies are essential to understand the stability of the molecule under stress conditions.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., a mixture of water and a co-solvent if the compound is insoluble in water).

  • Stress Conditions: Expose the solutions to various stress conditions as outlined in Table 2 (e.g., 0.1 M HCl, 0.1 M NaOH, elevated temperature such as 60 °C). Include a control sample stored under normal conditions.

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the aliquots using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

  • Data Interpretation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate. Identify and quantify the major degradation products.

Visualizing Experimental Workflows and Chemical Processes

Diagrams created using DOT language can effectively illustrate the logical flow of experiments and the underlying chemical transformations.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh this compound B Add excess to solvent A->B C Agitate at constant temperature B->C D Allow to equilibrate (24-48h) C->D E Centrifuge or filter D->E F Collect clear supernatant E->F G Quantify concentration (HPLC/GC) F->G H Determine solubility G->H

Caption: Workflow for Solubility Determination.

G reactant This compound + H2O intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic attack catalyst H+ or OH- catalyst->intermediate products Cyclododecen-1-ol + Acetic Acid (or Acetate) intermediate->products Elimination of leaving group

References

Navigating the Complex Conformational Landscape of Cyclododecen-1-yl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The large and flexible nature of 12-membered rings, such as that in cyclododecen-1-yl acetate, presents a significant challenge to a full understanding of its three-dimensional structure and associated thermodynamic properties. A comprehensive conformational analysis is critical for predicting its chemical reactivity, biological activity, and for its potential application in drug design and development. Due to the limited specific experimental data on this compound, this guide outlines a robust, multi-pronged approach, combining experimental and computational techniques, to elucidate its conformational preferences and thermodynamic characteristics. This methodology is based on established practices for the analysis of similar large-ring cycloalkenes.

Theoretical and Computational Conformational Analysis

A thorough in-silico analysis is the foundational step to map the potential energy surface of this compound and identify low-energy conformers.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics force fields, such as MM2 and MM3, are instrumental in performing an initial broad search of the conformational space.[1] A stochastic or systematic search can identify a multitude of possible conformers.[1] Following this, molecular dynamics (MD) simulations at elevated temperatures (e.g., 400-1200 K) can be employed to explore the conformational landscape more dynamically and identify interconversion pathways between different minima.[2] This approach has been successfully used to identify numerous conformations of cyclododecane.[2]

Quantum Mechanics (QM) Calculations

The geometries of the low-energy conformers identified through MM/MD simulations should be further optimized using quantum mechanics methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., HF/6-311G*).[3][4] These higher-level calculations provide more accurate relative energies (enthalpy, Gibbs free energy) and detailed geometric parameters.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerSymmetryRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population at 298 K (%)
AC10.000.0065.2
BC20.850.9520.1
CC11.501.6510.4
DC22.102.304.3

Experimental Conformational Analysis

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are essential for validating the computational predictions and providing a real-world picture of the conformational preferences.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Low-temperature 13C NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of flexible molecules like this compound.[3][4][5] At ambient temperatures, the rapid interconversion of conformers typically results in averaged NMR signals. However, at sufficiently low temperatures (e.g., -164.5 °C), the interconversion can be slowed down on the NMR timescale, allowing for the observation of distinct signals for individual conformers.[3][4] The relative peak areas in the low-temperature spectra can be used to determine the populations of the different conformers.[3][4]

  • Sample Preparation: Dissolve a ~10-20 mg sample of this compound in a suitable low-freezing point solvent (e.g., propane, CD2Cl2/freon mixture).

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature probe.

  • Data Acquisition: Acquire 13C NMR spectra over a range of low temperatures, starting from ambient and decreasing in increments (e.g., 10 °C) until spectral decoalescence is observed.

  • Data Analysis: Integrate the signals of the distinct conformers at the lowest achievable temperature to determine their relative populations. Use these populations to calculate the Gibbs free energy difference (ΔG°) between the conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[6] If a suitable single crystal of this compound can be obtained, this technique will reveal the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. This solid-state structure can then be compared with the computationally predicted low-energy conformers.

Visualization of Methodologies

To clarify the workflow and logical relationships in the conformational analysis of this compound, the following diagrams are provided.

Conformational_Analysis_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_conclusion Final Analysis comp_start Initial Structure of this compound mm_md Molecular Mechanics (MM) & Molecular Dynamics (MD) Simulations comp_start->mm_md qm_opt Quantum Mechanics (QM) Optimization of Low-Energy Conformers mm_md->qm_opt thermo_data Thermodynamic Data (ΔH, ΔG, Populations) qm_opt->thermo_data comparison Comparison of Computational & Experimental Data thermo_data->comparison exp_start Synthesized this compound dnmr Dynamic NMR (DNMR) Spectroscopy exp_start->dnmr xray X-ray Crystallography exp_start->xray exp_data Conformer Populations & Solid-State Structure dnmr->exp_data xray->exp_data exp_data->comparison final_model Validated Conformational Model of this compound comparison->final_model

Figure 1: Overall workflow for the conformational analysis of this compound.

DNMR_Protocol start Sample Preparation in Low-Freezing Solvent acquire_rt Acquire 13C NMR at Room Temperature (Averaged Spectrum) start->acquire_rt cool Cool Sample in NMR Probe acquire_rt->cool acquire_lt Acquire 13C NMR at Decreasing Temperatures cool->acquire_lt coalescence Observe Signal Decoalescence acquire_lt->coalescence coalescence->acquire_lt No analyze Integrate Signals of Individual Conformers at Lowest Temperature coalescence->analyze Yes calculate Calculate Conformer Populations and ΔG° analyze->calculate

Figure 2: Experimental workflow for Dynamic NMR (DNMR) spectroscopy.

Conclusion

A comprehensive understanding of the thermodynamic properties and conformational behavior of this compound is achievable through a synergistic approach that integrates computational modeling with experimental validation. While direct experimental data for this specific molecule is not yet available, the methodologies outlined in this guide, based on studies of analogous 12-membered ring systems, provide a clear and robust pathway for its detailed characterization. The resulting conformational and thermodynamic data will be invaluable for its potential applications in medicinal chemistry and materials science.

References

Navigating the Acquisition and Purity Landscape of Cyclododecen-1-yl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Commercial Suppliers and Availability

The commercial availability of Cyclododecen-1-yl acetate is limited, with few suppliers listing it as a standard catalog item. The primary supplier identified is Sigma-Aldrich (under the AldrichCPR product line), which categorizes the compound as a rare chemical intended for early-stage research.[1][2] This designation carries specific implications for procurement, most notably that the supplier does not provide analytical data, and the onus of purity and identity confirmation rests entirely with the end-user.[1]

While other chemical suppliers may offer structurally similar dodecenyl acetate derivatives, their capacity to provide this compound is not guaranteed and would likely fall under a custom synthesis request.

Table 1: Commercial Supplier Information for this compound

SupplierBrand/Product LineCAS NumberAvailability Notes
Sigma-AldrichAldrichCPR32399-66-9Available for early discovery research. No analytical data provided by the supplier; buyer is responsible for confirming product identity and purity.[1][2]

Purity Grades and Specifications

Standardized purity grades for this compound are not commercially established. Researchers should not expect to find designations such as "reagent grade," "HPLC grade," or "pharmaceutical grade" for this compound.

However, insights into achievable purity levels can be gleaned from synthetic procedures reported for structurally related dodecenyl acetate compounds. These studies indicate that chemical purities in the range of 90% to 98% are attainable, often with specific considerations for isomeric purity.[3][4] Given the "as-is" sales basis from primary suppliers, in-house analytical validation is a mandatory step for any research application.

Table 2: Achievable Purity Levels for Structurally Related Dodecenyl Acetates

Compound ClassReported Chemical PurityReported Isomeric PurityPurification Method
Dodecenyl Acetate Derivatives90.62% - 97%Not specifiedGas Chromatography (for analysis)[3]
7,9-Dodecadienyl-1-acetate90% (crude), 98% (distilled)76% - 90% E,Z isomerVacuum Distillation[4]
(Z)-7-dodecene-1-yl acetate96%Not specifiedNot specified[3]

Recommended Workflow for Procurement and Validation

The acquisition and use of a rare chemical like this compound necessitates a rigorous internal validation process. The following workflow is recommended to ensure the material's suitability for research purposes.

G cluster_procurement Procurement Phase cluster_validation In-House Validation Phase cluster_decision Decision Point supplier_id Identify Supplier (e.g., Sigma-Aldrich) quote_request Request Quotation & Technical Information supplier_id->quote_request purchase Purchase 'As-Is' Compound quote_request->purchase receipt Material Receipt & Quarantine purchase->receipt id_confirm Identity Confirmation (e.g., MS, NMR) receipt->id_confirm purity_analysis Purity Analysis (e.g., GC-FID) id_confirm->purity_analysis release Release for Experimental Use purity_analysis->release purity_check Purity Meets Specification? purity_analysis->purity_check purity_check->release Yes repurify Repurify or Reject Lot purity_check->repurify No

References

Navigating the Safety and Handling of Cyclododecen-1-yl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for specialty chemicals is paramount. This technical guide provides an in-depth overview of the available safety data and handling precautions for Cyclododecen-1-yl acetate (CAS No. 32399-66-9).

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from data available for structurally related compounds, primarily various isomers of dodecenyl acetate. It is crucial to note that while these compounds share functional similarities, their toxicological and physical properties may differ. Therefore, the following information should be considered as a baseline for safe handling, and a thorough risk assessment should be conducted before use.

Physicochemical and Toxicological Profile

Table 1: Physical and Chemical Properties of Related Dodecenyl Acetate Isomers

PropertyValueSource Compound
Molecular FormulaC14H24O21-CYCLODODECEN-1-YL ACETATE
Molecular Weight224.34 g/mol (7Z,9E)-dodecadienyl acetate[1]
Boiling Point300.13 °C @ 760 mm Hg (est.)(Z)-8-dodecen-1-yl acetate[2]
Flash Point206.00 °F (96.50 °C) (est.)(Z)-8-dodecen-1-yl acetate[2]
Vapor Pressure0.001000 mmHg @ 25.00 °C (est.)(Z)-8-dodecen-1-yl acetate[2]
SolubilitySoluble in alcohol; Insoluble in water(Z)-8-dodecen-1-yl acetate[2]
LogP (o/w)5.504 (est.)(Z)-8-dodecen-1-yl acetate[3]

Table 2: Toxicological Data Summary for Related Dodecenyl Acetate Isomers

EndpointResultSource Compound/Information
Acute Oral ToxicityNot determined for specific isomers, generally expected to be a low ingestion hazard.[4]General assessment for related compounds
Acute Dermal ToxicityNot determined.-
Acute Inhalation ToxicityNo adverse effects due to inhalation are expected.[4]General assessment for related compounds
Skin Corrosion/IrritationProlonged skin contact may cause temporary irritation.[4]e-9-DODECENYL ACETATE
Eye Damage/IrritationDirect contact with eyes may cause temporary irritation.[4]e-9-DODECENYL ACETATE
Skin SensitizationNot expected to cause skin sensitization.[4]e-9-DODECENYL ACETATE
MutagenicityNo data available to indicate product or any components present at greater than 0.1% are mutagenic or genotoxic.[4]e-9-DODECENYL ACETATE
CarcinogenicityNo component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.CIS-7-DODECEN-1-YL ACETATE
Reproductive ToxicityThis product is not expected to cause reproductive or developmental effects.[4]e-9-DODECENYL ACETATE

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on standard practices for handling laboratory chemicals and information from SDS of related compounds.

Engineering Controls

Good general ventilation, typically 10 air changes per hour, should be used.[5] If applicable, use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[5]

  • Skin Protection: Wear appropriate chemical-resistant gloves.[5] The specific glove material should be selected based on the breakthrough time and permeation rate for the substances being handled. Wear suitable protective clothing to prevent skin contact.[5]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[5]

First-Aid Measures
  • Inhalation: Move the victim to fresh air. Call a physician if symptoms develop or persist.[4]

  • Skin Contact: Wash off with soap and water. Get medical attention if irritation develops and persists.[4]

  • Eye Contact: Rinse with water. Get medical attention if irritation develops and persists.[4]

  • Ingestion: Rinse mouth. Get medical attention if symptoms occur.[4]

Spillage and Disposal
  • Spill Cleanup: For small spills, wipe up with absorbent material. For large spills, dike the spilled material where possible and absorb it in vermiculite, dry sand, or earth and place it into containers.[4] Avoid discharge into drains, water courses, or onto the ground.

  • Disposal: Dispose of waste and residues in accordance with local authority requirements.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Identifies need for Use_Ventilation Use in Well-Ventilated Area Gather_PPE->Use_Ventilation Ready for use Avoid_Contact Avoid Skin and Eye Contact Use_Ventilation->Avoid_Contact Ensures safe environment First_Aid Administer First Aid Use_Ventilation->First_Aid If exposure occurs Spill_Control Control and Clean Spills Use_Ventilation->Spill_Control If spill occurs No_Ingestion Prevent Ingestion Avoid_Contact->No_Ingestion Minimizes exposure Avoid_Contact->First_Aid If contact occurs Decontaminate Decontaminate Work Area No_Ingestion->Decontaminate Upon completion No_Ingestion->First_Aid If ingested Store_Properly Store in Tightly Closed Container Decontaminate->Store_Properly After cleaning End End Store_Properly->End End of Process

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Cyclododecen-1-yl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of various derivatives from Cyclododecen-1-yl acetate. The described methodologies are based on established chemical principles for the reactions of enol acetates and cyclic alkenes, offering pathways to novel compounds for further research and development.

Introduction

This compound is a versatile starting material for the synthesis of a variety of functionalized cyclododecane derivatives. Its structure, featuring both an enol acetate and a large-ring alkene, allows for selective transformations at two key reactive sites. This document outlines protocols for three fundamental transformations: hydrolysis to the corresponding ketone, epoxidation of the carbon-carbon double bond, and α-alkylation via enolate formation. These pathways provide access to key intermediates, such as cyclododecanone, which is a precursor to various industrial and pharmaceutical compounds, as well as novel functionalized macrocycles.

General Experimental Workflow

The synthesis of derivatives from this compound can follow several distinct pathways. The initial choice of reaction conditions will determine which functional group of the starting material is transformed. Below is a general workflow illustrating the primary synthetic routes.

G start This compound hydrolysis Hydrolysis start->hydrolysis H+ / H2O epoxidation Epoxidation start->epoxidation m-CPBA enolate_formation Enolate Formation & Alkylation start->enolate_formation 1. Base 2. R-X ketone Cyclododecanone hydrolysis->ketone epoxide Epoxy-cyclododecyl acetate epoxidation->epoxide alkylated α-Alkylated this compound enolate_formation->alkylated further_derivatives Further Derivatization ketone->further_derivatives

Caption: General synthetic pathways for the derivatization of this compound.

Experimental Protocols

Protocol 1: Hydrolysis to Cyclododecanone

This protocol describes the acid-catalyzed hydrolysis of the enol acetate to yield cyclododecanone, a key intermediate for numerous other syntheses.

Workflow:

G start This compound reaction Reaction with aq. acid (e.g., HCl in THF/H2O) start->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Cyclododecanone purification->product

Caption: Workflow for the hydrolysis of this compound.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v), add a catalytic amount of concentrated hydrochloric acid (0.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure cyclododecanone.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material1.0 g
Product Yield0.80 - 0.88 g
Molar Yield90 - 98%
Purity (by GC-MS)>98%
Protocol 2: Epoxidation of the Double Bond

This protocol details the epoxidation of the double bond of this compound using meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.

Workflow:

G start This compound reaction Reaction with m-CPBA in Dichloromethane (DCM) start->reaction workup Work-up (Quenching, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 1,2-Epoxycyclododecyl acetate purification->product

Caption: Workflow for the epoxidation of this compound.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the epoxide derivative.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material1.0 g
Product Yield0.85 - 0.95 g
Molar Yield80 - 90%
Purity (by NMR)>97%
Protocol 3: α-Alkylation via Enolate Formation

This protocol describes the formation of a lithium enolate from this compound, followed by alkylation with an alkyl halide to introduce a substituent at the α-position.

Workflow:

G start This compound enolate_formation Enolate Formation (LDA, THF, -78 °C) start->enolate_formation alkylation Alkylation (Alkyl Halide, e.g., CH3I) enolate_formation->alkylation workup Work-up (Quenching, Extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product 2-Alkyl-cyclododecen-1-yl acetate purification->product

Caption: Workflow for the α-alkylation of this compound.

Methodology:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF. Cool the solution to -78 °C. Add a solution of this compound (1.0 eq) in dry THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the α-alkylated derivative.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material1.0 g
Product Yield0.68 - 0.79 g
Molar Yield65 - 75%
Purity (by HPLC)>95%

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle strong acids, bases, and oxidizing agents with extreme care.

  • Anhydrous solvents and inert atmosphere techniques are critical for the success of the α-alkylation protocol.

These protocols provide a foundation for the synthesis of diverse derivatives from this compound. The resulting products can be further modified to create a library of novel macrocyclic compounds for various applications in materials science and drug discovery.

Application Notes and Protocols: Cyclododecen-1-yl Acetate as a Precursor in Macrocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cyclododecen-1-yl acetate as a starting material for the preparation of valuable macrocyclic compounds. While not a direct precursor for macrocyclization, its efficient conversion to cyclododecanone opens pathways to important industrial and pharmaceutical intermediates, such as macrocyclic lactams and lactones. This document details the necessary synthetic transformations, providing experimental protocols and quantitative data to support research and development in medicinal chemistry and materials science.

Synthetic Strategy: From Enol Acetate to Macrocycle

The primary synthetic route involves a two-stage process. First, the hydrolysis of the enol acetate, this compound, yields the corresponding ketone, cyclododecanone. Subsequently, cyclododecanone serves as a versatile precursor for ring expansion reactions to generate larger macrocyclic structures. Two prominent and well-established methods for this transformation are the Beckmann rearrangement and the Baeyer-Villiger oxidation.

G cluster_0 Stage 1: Precursor Conversion cluster_1 Stage 2: Macrocyclization Cyclododecen-1-yl_acetate This compound Cyclododecanone Cyclododecanone Cyclododecen-1-yl_acetate->Cyclododecanone Hydrolysis Laurolactam Laurolactam (13-membered lactam) Cyclododecanone->Laurolactam Beckmann Rearrangement 12-Dodecanolide 12-Dodecanolide (13-membered lactone) Cyclododecanone->12-Dodecanolide Baeyer-Villiger Oxidation G Start Start: This compound in Acetone/Water Add_H2SO4 Add cat. H₂SO₄ Start->Add_H2SO4 Reflux Reflux & Monitor by TLC Add_H2SO4->Reflux Cool_Neutralize Cool to RT Neutralize with NaHCO₃ Reflux->Cool_Neutralize Extract Extract with Diethyl Ether Cool_Neutralize->Extract Wash_Dry Wash with Brine Dry with MgSO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify (Recrystallization/Distillation) Concentrate->Purify End End: Cyclododecanone Purify->End G cluster_A Step A: Oximation cluster_B Step B: Rearrangement Start_A Cyclododecanone Reagents_A Add NH₂OH·HCl, NaOH, EtOH/H₂O Start_A->Reagents_A Reflux_A Reflux ~30 min Reagents_A->Reflux_A Crystallize_A Cool & Crystallize Reflux_A->Crystallize_A Filter_A Filter & Dry Crystallize_A->Filter_A Product_A Cyclododecanone Oxime Filter_A->Product_A Start_B Cyclododecanone Oxime Reagents_B Add Cyanuric Chloride, ZnCl₂, Acetonitrile Start_B->Reagents_B Reflux_B Reflux ~1 h Reagents_B->Reflux_B Workup_B Quench, Extract, Dry Reflux_B->Workup_B Purify_B Concentrate & Recrystallize Workup_B->Purify_B Product_B Laurolactam Purify_B->Product_B G Start Start: Cyclododecanone in Dichloromethane Add_Reagent Add Permaleic Acid Solution Start->Add_Reagent Stir Stir at RT Overnight Add_Reagent->Stir Quench Quench with Na₂SO₃ solution Stir->Quench Wash Wash with KOH, Water, and Brine Quench->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate End End: 12-Dodecanolide Dry_Concentrate->End

Application of Cyclododecyl Acetate in Fragrance Chemistry: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Cyclododecyl acetate is a synthetic macrocyclic ester that serves as a versatile and valuable component in modern perfumery. Its large molecular structure confers low volatility, making it an excellent base note that contributes to the tenacity and overall character of a fragrance.

Odor Profile: The olfactory profile of Cyclododecyl acetate is complex and multifaceted. It is primarily characterized by a waxy scent, which is complemented by distinct smoky, metallic, and green nuances[1]. Further analysis of its scent profile reveals additional layers, including fruity, woody, floral, sweet, fatty, and musky notes[2]. This intricate aroma allows it to be used in a wide array of fragrance compositions.

Applications in Fragrance Formulations:

  • Modifier in Woody and Amber Accords: The inherent smoky and woody facets of Cyclododecyl acetate make it an ideal ingredient for adding depth and complexity to woody and amber fragrances.

  • Enhancer for Floral and Fruity Compositions: Its subtle fruity and floral undertones can be used to enhance and provide a contemporary twist to traditional floral and fruity scents.

  • Creation of Niche and Abstract Fragrances: The metallic and waxy characteristics are particularly useful in crafting avant-garde and abstract perfumes.

  • Fixative Properties: Due to its low volatility, Cyclododecyl acetate can function as a fixative, helping to prolong the presence of more volatile top and middle notes in a fragrance.

Flavor Applications: Cyclododecyl acetate is not recommended for use in flavor formulations[1].

Quantitative Data

The following table provides a summary of the key physicochemical properties of Cyclododecyl acetate.

PropertyValue
CAS Number 6221-92-7[1][2]
Molecular Formula C₁₄H₂₆O₂[2]
Molecular Weight 226.35 g/mol [2]
Assay Purity 95.00 to 100.00%[1]
Boiling Point (estimated) 282.00 to 283.00 °C @ 760.00 mm Hg[1]
Flash Point (estimated) 263.00 °F (128.40 °C)[1]
logP (o/w) (estimated) 5.410[1]
Vapor Pressure (estimated) 0.003000 mmHg @ 25.00 °C[1]
Solubility Soluble in alcohol; Insoluble in water[1]

Experimental Protocols

Protocol 1: Synthesis of Cyclododecyl Acetate

This protocol details a standard laboratory procedure for the synthesis of Cyclododecyl acetate through the esterification of Cyclododecanol.

Materials:

  • Cyclododecanol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Dissolve Cyclododecanol in an excess of acetic anhydride in a round-bottom flask.

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the mixture to reflux for 4-6 hours using a heating mantle and a reflux condenser.

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and the pyridine catalyst.

  • Perform subsequent washes with water and brine.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude Cyclododecyl acetate via vacuum distillation.

Protocol 2: Olfactory Evaluation in a Fragrance Accord

This protocol outlines a method for the sensory evaluation of Cyclododecyl acetate within a simple fragrance base.

Materials:

  • 10% solution of Cyclododecyl acetate in dipropylene glycol (DPG)

  • 10% solution of Iso E Super in DPG

  • 10% solution of Hedione in DPG

  • 50% solution of Galaxolide in DPG

  • Perfumer's grade ethanol

  • Glass beakers, pipettes, and fragrance blotters

Procedure:

  • Preparation of a Base Accord: Create a simple woody-musk fragrance base by combining:

    • Iso E Super: 4 parts

    • Hedione: 2 parts

    • Galaxolide: 1 part

  • Preparation of the Test Accord: To the base accord, add Cyclododecyl acetate to create the test sample:

    • Base Accord: 7 parts

    • Cyclododecyl acetate solution: 1 part

  • Dilution: Prepare a 20% dilution of both the base accord and the test accord in perfumer's grade ethanol.

  • Sensory Evaluation:

    • Dip separate, labeled fragrance blotters into each of the diluted accords.

    • Evaluate the initial scent (top notes), the scent after 30 minutes (heart notes), and the scent after 4 hours (base notes).

    • Document the olfactory contribution of Cyclododecyl acetate by comparing the test blotter to the control (base accord), noting any changes in character, intensity, and longevity.

Visualizations

experimental_workflow Experimental Workflow: Synthesis and Evaluation of Cyclododecyl Acetate cluster_synthesis Synthesis cluster_evaluation Olfactory Evaluation s1 Esterification of Cyclododecanol s2 Workup and Neutralization s1->s2 s3 Purification by Vacuum Distillation s2->s3 e1 Preparation of Base and Test Accords s3->e1 Purified Product e2 Dilution in Ethanol e1->e2 e3 Blotter Application e2->e3 e4 Timed Sensory Evaluation e3->e4 end end e4->end Olfactory Profile Documentation

Caption: Workflow for the synthesis and olfactory evaluation of Cyclododecyl acetate.

signaling_pathway Generalized Odorant Signaling Pathway odorant Cyclododecyl Acetate receptor Odorant Receptor odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuronal Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

References

Application Notes and Protocols for Enzymatic Reactions Involving Cyclododecen-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecen-1-yl acetate is a valuable chemical intermediate in the synthesis of various organic compounds. Enzymatic reactions offer a green and highly selective alternative to traditional chemical methods for the transformation of such molecules. Lipases, in particular, are versatile biocatalysts for the hydrolysis and transesterification of ester compounds. This document provides detailed application notes and generalized protocols for the enzymatic reactions of this compound, based on established methodologies for analogous acetate esters. These protocols can serve as a starting point for the development of specific biocatalytic processes.

Application Notes

Enzymatic reactions on this compound can be broadly categorized into two main types:

  • Enzymatic Hydrolysis: This reaction involves the use of a lipase in an aqueous environment to hydrolyze the ester bond of this compound, yielding (Z/E)-cyclododecen-1-ol and acetic acid. This is particularly useful for the kinetic resolution of racemic mixtures, where one enantiomer is preferentially hydrolyzed, leaving the other enantiomeric acetate in high enantiomeric excess.

  • Enzymatic Transesterification: In this process, the acetyl group of this compound is transferred to an acceptor molecule, typically an alcohol, in a non-aqueous solvent. This can also be used for kinetic resolution. Alternatively, the reverse reaction, the acetylation of (Z/E)-cyclododecen-1-ol using an acyl donor like ethyl acetate, can be catalyzed by lipases to synthesize this compound.

The choice of enzyme is critical for achieving high conversion and selectivity. Lipases from various sources, such as Candida antarctica (CAL-B), Pseudomonas fluorescens, and Thermomyces lanuginosus (TLL), have shown broad applicability in ester transformations and are excellent candidates for screening.[1][2] Reaction conditions such as temperature, pH (for hydrolysis), solvent, and molar ratio of reactants significantly influence the reaction outcome.

Key Experimental Protocols

Protocol 1: Screening of Lipases for the Hydrolysis of this compound

This protocol outlines a preliminary screening process to identify suitable lipases for the hydrolytic kinetic resolution of this compound.

Materials:

  • This compound

  • Phosphate buffer (pH 7.0)

  • Acetonitrile (co-solvent)

  • Various lipases (e.g., Amano AK from Pseudomonas fluorescens, lipase from Thermomyces lanuginosus (TLL), Candida antarctica lipase B (CALB), Novozym 435)[1][2]

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In separate vials, add a specific amount of each lipase (e.g., 10 mg).

  • To each vial, add phosphate buffer and the substrate stock solution. A typical reaction mixture might contain the substrate, enzyme, and a mixture of phosphate buffer and acetone as a co-solvent (e.g., 95:5 v/v).[1]

  • Incubate the vials in a shaker at a controlled temperature (e.g., 30°C) for 24 hours.[2]

  • Monitor the reaction progress by TLC.

  • After 24 hours, stop the reaction by extracting the mixture with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.

  • Analyze the conversion and enantiomeric excess of the remaining this compound and the produced (Z/E)-cyclododecen-1-ol using chiral HPLC.

Data Presentation:

The results of the enzyme screening can be summarized in a table for easy comparison.

EnzymeConversion (%)Enantiomeric Excess (ee %) of SubstrateEnantiomeric Excess (ee %) of Product
Pseudomonas fluorescens lipase (Amano AK)DataDataData
Thermomyces lanuginosus lipase (TLL)DataDataData
Candida antarctica lipase B (CALB)DataDataData
Novozym 435DataDataData
Protocol 2: Lipase-Catalyzed Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound from (Z/E)-cyclododecen-1-ol and an acyl donor in a solvent-free system, a green chemistry approach.

Materials:

  • (Z/E)-cyclododecen-1-ol

  • Ethyl acetate (acyl donor and solvent)

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, to remove water)

  • Gas Chromatography (GC) system

Procedure:

  • In a reaction vessel, combine (Z/E)-cyclododecen-1-ol and ethyl acetate. The molar ratio of alcohol to acyl donor is a critical parameter to optimize.[3]

  • Add the immobilized lipase to the mixture. The enzyme loading is typically a percentage of the total weight of the reactants.[3]

  • If required, add molecular sieves to the reaction mixture.

  • Incubate the reaction at a specific temperature (e.g., 50°C) with constant stirring.[3]

  • Take aliquots at different time intervals to monitor the reaction progress by GC.

  • Upon completion, the immobilized enzyme can be filtered off for reuse.

  • The product, this compound, can be purified from the reaction mixture.

Data Presentation:

The effect of various reaction parameters on the synthesis of this compound can be tabulated.

Molar Ratio (Alcohol:Acetate)Enzyme Loading (% w/w)Temperature (°C)Reaction Time (h)Conversion (%)
1:51502Data
1:102502Data
1:12.62.652.72Data
1:153604Data

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Substrate This compound Incubation Incubation (e.g., 30°C, 24h) Substrate->Incubation Enzyme Lipase Enzyme->Incubation Buffer Phosphate Buffer (pH 7) Buffer->Incubation Extraction Extraction with Ethyl Acetate Incubation->Extraction Analysis Chiral HPLC Analysis Extraction->Analysis Conversion Conversion (%) Analysis->Conversion EnantiomericExcess Enantiomeric Excess (ee%) Analysis->EnantiomericExcess

Caption: Workflow for enzymatic hydrolysis of this compound.

Transesterification_Pathway Reactant1 (Z/E)-cyclododecen-1-ol Enzyme Immobilized Lipase (e.g., Novozym 435) Reactant1->Enzyme Reactant2 Ethyl Acetate (Acyl Donor) Reactant2->Enzyme Product1 This compound Enzyme->Product1 Product2 Ethanol Enzyme->Product2

Caption: Pathway for the enzymatic synthesis of this compound.

References

Application Note: Quantitative Analysis of Cyclododecen-1-yl Acetate in Fragrance Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclododecen-1-yl acetate (CAS No. 32399-66-9, Formula: C14H24O2) is a synthetic fragrance ingredient valued for its complex aroma profile. As a key component in various consumer products, accurate quantification is essential for quality control, formulation development, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within intricate fragrance mixtures.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in a fragrance oil matrix.

The methodologies described herein are based on established principles for the analysis of fragrance allergens and long-chain esters, ensuring a robust and reliable approach.[3][4] The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures for accurate quantification.

Experimental Protocols

Principle

This method employs Gas Chromatography (GC) to separate this compound from other volatile components in a fragrance mixture. The separated analyte is then introduced into a Mass Spectrometer (MS), which ionizes the molecule and fragments it in a reproducible manner. Quantification is achieved by comparing the abundance of a specific fragment ion of this compound to that of an internal standard.

Materials and Reagents
  • Solvents: High-purity Ethyl Acetate (GC grade), Ethanol (GC grade)

  • Standards: this compound (≥98% purity), Internal Standard (IS) such as Tetradecane or a suitable non-interfering ester.

  • Sample: Fragrance oil containing this compound.

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Autosampler

    • Analytical balance (4-decimal places)

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Micropipettes

    • GC vials with caps

Sample and Standard Preparation

2.3.1. Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard and dissolve it in a 100 mL volumetric flask with ethyl acetate.

2.3.2. This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with ethyl acetate.

2.3.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3.4. Sample Preparation: Accurately weigh approximately 100 mg of the fragrance oil sample into a 10 mL volumetric flask. Add the internal standard to achieve a concentration of 10 µg/mL and dilute to the mark with ethyl acetate. Mix thoroughly. A further dilution may be necessary to bring the analyte concentration within the calibration range.

GC-MS Instrumentation and Conditions

The following instrumental parameters provide a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (Split ratio 50:1)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Solvent Delay3 min

Data Presentation and Quantification

For accurate quantification, a calibration curve is constructed by plotting the ratio of the peak area of the this compound quantification ion to the peak area of the internal standard quantification ion against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this curve.

Table 1: Quantitative Data Summary for this compound Analysis

Parameter Value Notes
Retention Time (RT) Analyte SpecificTo be determined experimentally.
Quantification Ion (m/z) To be determinedThe most abundant and specific fragment ion.
Qualifier Ion 1 (m/z) To be determinedFor confirmation of identity.
Qualifier Ion 2 (m/z) To be determinedFor confirmation of identity.
Internal Standard RT Analyte SpecificTo be determined experimentally.
Internal Standard Ion (m/z) Analyte SpecificTo be determined experimentally.
Linearity (r²) > 0.995Over the concentration range of 1-100 µg/mL.
Limit of Detection (LOD) To be determinedTypically calculated as 3x S/N.
Limit of Quantification (LOQ) To be determinedTypically calculated as 10x S/N.

Note: The specific quantification and qualifier ions for this compound need to be determined by analyzing a pure standard and examining its mass spectrum. Common fragments for acetate esters include the loss of acetic acid (M-60) and the acetyl cation (m/z 43).

Experimental Workflow Diagram

Analytical Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Weigh Sample & Standards B Prepare Stock Solutions A->B D Prepare Sample for Injection A->D C Create Calibration Curve Standards B->C E Inject Sample into GC-MS C->E D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify this compound I->J

Caption: Workflow for the quantification of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound in fragrance formulations. Adherence to the described protocols for sample preparation, instrument conditions, and data analysis will enable accurate and reproducible results, which are crucial for quality assurance and product development in the fragrance industry. While the provided parameters are a strong starting point, method validation should be performed in the respective laboratory to ensure performance characteristics meet the specific requirements.

References

Application Notes and Protocols: Cyclododecen-1-yl Acetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of cyclododecen-1-yl acetate as a strategic building block in the synthesis of complex organic molecules. While direct literature on this specific enol acetate is limited, its synthetic utility can be inferred from the well-established chemistry of its parent ketone, cyclododecanone, and the general reactivity of enol acetates. This compound serves as a stable precursor to the specific enolate of cyclododecanone, offering advantages in regioselectivity for a variety of transformations.

Introduction to this compound

This compound (CAS 32399-66-9) is the enol acetate derivative of cyclododecanone, a commercially significant macrocyclic ketone.[1][2] The enol acetate functionality provides a masked enolate, which can be selectively deprotonated to generate the corresponding lithium or titanium enolate. This strategy allows for precise control over the site of reaction in subsequent alkylation, aldol, and other carbon-carbon bond-forming reactions. The large, flexible 12-membered ring of cyclododecanone and its derivatives is a key structural motif in various natural products, fragrances, and pharmacologically active compounds.[1][3]

Key Applications as a Synthetic Building Block

This compound is a valuable intermediate for the synthesis of a range of macrocyclic structures. Its primary utility lies in its ability to cleanly and regioselectively generate the 1-cyclododecen-1-olate anion.

2.1. Regioselective Alkylation Reactions

One of the most powerful applications of this compound is in the regioselective α-alkylation of cyclododecanone. Direct alkylation of cyclododecanone can sometimes lead to mixtures of products or over-alkylation. By using the enol acetate, the enolate can be generated under controlled conditions, and then reacted with an alkyl halide to introduce a substituent at the α-position with high regioselectivity.[4]

2.2. Stereoselective Aldol Additions

The enolate generated from this compound can participate in stereoselective aldol reactions with various aldehydes. The formation of titanium(IV) enolates, for instance, has been shown to be effective in controlling the stereochemistry of the resulting β-hydroxy carbonyl compounds.[5] This approach is particularly useful in the construction of complex natural product skeletons where precise stereocontrol is essential.

2.3. Synthesis of Fused Heterocyclic Systems

Cyclododecanone and its derivatives are excellent starting materials for the synthesis of fused heterocyclic systems.[6] The enolate derived from this compound can be a precursor to α,β-unsaturated ketones or 1,2-dicarbonyl compounds, which can then undergo condensation reactions with various dinucleophiles to form fused pyrazoles, isoxazoles, and other heterocyclic rings.

2.4. Precursor to Macrocyclic Natural Products and Fragrances

The cyclododecane framework is a common feature in natural products with interesting biological activities and in synthetic musk fragrances.[1][3] this compound can serve as a key intermediate in the synthesis of these molecules by enabling the introduction of functional groups and side chains onto the macrocyclic ring in a controlled manner.

Experimental Protocols

The following are detailed, representative protocols for key transformations involving this compound. These are based on established methodologies for enol acetates and cyclododecanone.

Protocol 3.1: Regioselective Generation of the Lithium Enolate of Cyclododecanone

This protocol describes the preparation of the lithium enolate from this compound.

Materials:

  • This compound

  • Methyllithium (CH₃Li) solution in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • A flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq).

  • Anhydrous THF is added to dissolve the starting material under a positive pressure of inert gas.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of methyllithium (1.05 eq) in diethyl ether is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour. The resulting solution contains the lithium enolate of cyclododecanone and is ready for subsequent reactions.

Protocol 3.2: α-Alkylation of Cyclododecanone via its Enol Acetate

This protocol details the regioselective alkylation of cyclododecanone.

Materials:

  • Solution of lithium enolate of cyclododecanone (from Protocol 3.1)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To the freshly prepared solution of the lithium enolate of cyclododecanone at -78 °C from Protocol 3.1, add the alkyl halide (1.1 eq) dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-alkylated cyclododecanone.

Protocol 3.3: Titanium-Mediated Aldol Addition to an Aromatic Aldehyde

This protocol outlines a stereoselective aldol addition.

Materials:

  • This compound

  • Titanium(IV) chloride (TiCl₄)

  • Triethylamine (Et₃N)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes to form the titanium enolate.

  • Add the aromatic aldehyde (1.0 eq) dissolved in anhydrous DCM dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the β-hydroxy carbonyl compound.

Quantitative Data

Reaction TypeSubstrate(s)ProductTypical Yield (%)Reference
α-AlkylationCyclohexanone enol acetate + CH₃I2-Methylcyclohexanone75-85[4]
Aldol AdditionCyclododecanone Ti(IV) enolate + Benzaldehyde2-(Hydroxy(phenyl)methyl)cyclododecanone60-70 (as a mixture of diastereomers)[5]
α-BrominationCyclododecanone + CuBr₂2-Bromocyclododecanone~95[1]
α-ChlorinationCyclododecanone + LDA/TsCl2-ChlorocyclododecanoneHigh[1]

Visualizations

The following diagrams illustrate the synthetic logic and workflows involving this compound.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Synthetic Targets CDDA This compound Enolate Cyclododecanone Enolate (Li, Ti, etc.) CDDA->Enolate Deprotonation Alkylated α-Alkylated Cyclododecanones Enolate->Alkylated Alkylation Aldol β-Hydroxy Cyclododecanones Enolate->Aldol Aldol Addition Heterocycles Fused Heterocycles Enolate->Heterocycles Further Transformation NaturalProducts Natural Products & Fragrances Alkylated->NaturalProducts Aldol->NaturalProducts Heterocycles->NaturalProducts

Caption: Synthetic pathways from this compound.

G start Start: This compound step1 Generate Enolate (e.g., with CH3Li) start->step1 step2 React with Electrophile (e.g., Alkyl Halide) step1->step2 step3 Aqueous Workup & Extraction step2->step3 step4 Purification (Chromatography) step3->step4 end Product: α-Substituted Cyclododecanone step4->end

Caption: Experimental workflow for α-alkylation.

Conclusion

This compound represents a valuable, yet underutilized, building block in organic synthesis. Its ability to provide a stable, isolable precursor to a specific enolate of cyclododecanone opens up numerous possibilities for the regioselective and stereoselective construction of complex macrocyclic molecules. The protocols and applications outlined here provide a foundation for researchers to explore the full potential of this versatile synthetic intermediate in the development of new pharmaceuticals, fragrances, and other high-value chemical entities.

References

Troubleshooting & Optimization

"improving yield and purity in Cyclododecen-1-yl acetate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Cyclododecen-1-yl acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the enol acetylation of cyclododecanone. This is typically achieved by reacting cyclododecanone with an acetylating agent, such as acetic anhydride or isopropenyl acetate, in the presence of an acid catalyst.

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, consider the following:

  • Choice of Acetylating Agent and Catalyst: The combination of acetic anhydride with a strong acid catalyst like perchloric acid or p-toluenesulfonic acid is often effective.

  • Reaction Conditions: Optimize reaction temperature and time. Driving the reaction to completion by removing byproducts (e.g., acetic acid) can increase the yield. A patent suggests that the addition of ketene can drive the reaction to completion.[1]

  • Reagent Purity: Ensure that cyclododecanone and all reagents are pure and dry, as impurities can lead to side reactions.

Q3: What are the common impurities and side products in this synthesis?

A3: Common impurities include unreacted cyclododecanone, aldol condensation products of cyclododecanone, and diacetate byproducts. The formation of these can be influenced by reaction conditions.

Q4: How can I purify the final product to achieve high purity?

A4: Purification is typically achieved through vacuum distillation to remove lower boiling impurities and unreacted starting material. For higher purity, column chromatography on silica gel is recommended. The choice of eluent should be optimized based on the polarity of the product and impurities.

Q5: What analytical techniques are suitable for determining the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing purity and identifying any byproducts.[2][3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Increase reaction time or temperature. Consider using a stronger acid catalyst. The addition of ketene can also be explored to shift the equilibrium towards the product.[1]
Decomposition of starting material or product.Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impure or wet reagents.Use freshly distilled or high-purity reagents. Ensure all glassware is thoroughly dried.
Presence of Unreacted Cyclododecanone Insufficient acetylating agent or catalyst.Increase the molar ratio of the acetylating agent to the cyclododecanone. Optimize the catalyst loading.
Reversible reaction.Remove the acetic acid byproduct as it forms, for example, by azeotropic distillation if the solvent system allows.
Formation of a High-Boiling, Viscous Residue Aldol condensation of cyclododecanone.This side reaction is often base-catalyzed but can occur under acidic conditions at elevated temperatures. Lower the reaction temperature and ensure the absence of basic impurities.
Polymerization of the product.Avoid excessively high temperatures during reaction and purification.
Product is Contaminated with Acetic Acid or Acetic Anhydride Incomplete work-up or purification.Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove acidic components. Ensure efficient removal of volatiles during vacuum distillation.

Experimental Protocols

Representative Protocol 1: Synthesis using Acetic Anhydride and p-Toluenesulfonic Acid

This protocol is a general procedure based on the acid-catalyzed acetylation of ketones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclododecanone (1.0 eq).

  • Reagent Addition: Add acetic anhydride (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic anhydride. Wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation. For higher purity, column chromatography on silica gel can be performed.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check for Complete Reaction (TLC/GC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Increase Time/Temp or Add More Catalyst incomplete->troubleshoot_reaction check_workup Investigate Work-up & Purification complete->check_workup troubleshoot_reaction->check_reaction loss_during_workup Product Loss During Extraction/ Purification check_workup->loss_during_workup optimize_workup Optimize Extraction pH & Purification Method loss_during_workup->optimize_workup Yes side_reactions Check for Side Products (GC-MS) loss_during_workup->side_reactions No end_node Improved Yield optimize_workup->end_node identify_side_products Identify Side Products side_reactions->identify_side_products adjust_conditions Adjust Conditions to Minimize Side Reactions (e.g., lower temp) identify_side_products->adjust_conditions adjust_conditions->end_node

Caption: Troubleshooting workflow for low yield.

Synthesis Pathway and Potential Side Reactions

synthesis_pathway cluster_main Main Reaction cluster_side Potential Side Reactions cyclododecanone Cyclododecanone enol_acetate This compound cyclododecanone->enol_acetate + Acetic Anhydride (Acid Catalyst) aldol Aldol Condensation Product cyclododecanone->aldol Self-condensation diacetate Diacetate Impurity enol_acetate->diacetate Further Reaction

Caption: Synthesis and potential side reactions.

References

"common side products in the synthesis of Cyclododecen-1-yl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclododecen-1-yl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the enol acetylation of cyclododecanone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (e.g., wet acetic anhydride).1. Use fresh or properly stored catalyst. 2. Optimize reaction temperature and monitor progress by TLC or GC. 3. Use freshly opened or distilled acetic anhydride. Ensure all glassware is dry.
Presence of Unreacted Cyclododecanone 1. Incomplete reaction. 2. Insufficient amount of acetylating agent or catalyst.1. Increase reaction time or temperature. 2. Use a slight excess of the acetylating agent and ensure the correct catalytic amount is used.
Formation of a White Precipitate During Workup 1. Hydrolysis of excess acetic anhydride to acetic acid, followed by neutralization.1. This is often expected. Ensure complete neutralization and wash the organic layer thoroughly with water and brine.
Product Decomposes During Purification 1. Hydrolysis of the enol acetate on silica gel. 2. High temperatures during distillation.1. Neutralize the crude product before column chromatography and consider using a less acidic stationary phase like neutral alumina. 2. Purify by vacuum distillation at the lowest possible temperature.
Multiple Spots on TLC/Peaks in GC Close to the Product 1. Formation of isomeric side products. 2. Presence of other acetylated byproducts.1. Optimize reaction conditions to favor the formation of the desired isomer. 2. Careful purification by fractional distillation or preparative chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most prevalent side product is typically unreacted cyclododecanone due to incomplete reaction. Other potential byproducts can include small amounts of isomeric enol acetates and acetic acid from the hydrolysis of the acetylating agent.

Q2: How can I minimize the formation of unreacted starting material?

To drive the reaction to completion, consider increasing the reaction time, optimizing the temperature, or using a slight excess of the acetylating agent. Monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: My final product appears to be contaminated with acetic acid. How can I remove it?

Residual acetic acid can be removed by washing the crude product with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases. Follow this with a water wash and then a brine wash to remove any remaining aqueous contaminants before drying the organic layer.

Q4: Is column chromatography a suitable method for purifying this compound?

While possible, enol acetates can be sensitive to hydrolysis on acidic silica gel. If column chromatography is necessary, it is advisable to use a deactivated stationary phase, such as silica gel treated with triethylamine, or to use neutral alumina. Elute with a non-polar solvent system.

Q5: What is the best method for characterizing the final product and identifying impurities?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy is recommended. GC-MS is particularly useful for identifying and quantifying volatile impurities and side products.

Experimental Protocols

Key Experiment: Enol Acetylation of Cyclododecanone

This protocol describes a general procedure for the synthesis of this compound from cyclododecanone.

Materials:

  • Cyclododecanone

  • Acetic anhydride

  • Perchloric acid (70%, as catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclododecanone in a minimal amount of dry diethyl ether.

  • Add a slight molar excess of acetic anhydride to the solution.

  • With vigorous stirring, add a catalytic amount of perchloric acid dropwise. Caution: Perchloric acid is a strong oxidizing agent and should be handled with care.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into an excess of cold saturated sodium bicarbonate solution to neutralize the acidic catalyst and quench the excess acetic anhydride.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Quantitative Data Summary

The following table presents illustrative data for a typical synthesis of this compound.

Parameter Value Method of Analysis
Yield of Crude Product 85-95%Gravimetric
Purity of Crude Product ~90%GC-MS
Major Impurity (Crude) Cyclododecanone (5-10%)GC-MS
Yield of Purified Product 75-85%Gravimetric
Purity of Final Product >98%GC-MS

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Cyclododecanone + Acetic Anhydride reaction Reflux start->reaction catalyst Perchloric Acid (catalyst) catalyst->reaction quench Quench with NaHCO3(aq) reaction->quench extraction Solvent Extraction quench->extraction wash Wash with H2O & Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill end This compound distill->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? unreacted_sm Unreacted Starting Material Present? start->unreacted_sm Yes side_products Significant Side Products? start->side_products No incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn Yes poor_reagents Poor Reagent Quality unreacted_sm->poor_reagents Possible suboptimal_cond Suboptimal Conditions side_products->suboptimal_cond Yes purification_loss Loss During Purification side_products->purification_loss No solution1 Increase reaction time/temp Add more acetylating agent incomplete_rxn->solution1 solution2 Use fresh/dry reagents poor_reagents->solution2 solution3 Optimize catalyst/solvent suboptimal_cond->solution3 solution4 Use milder purification (e.g., neutral alumina) purification_loss->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

"troubleshooting guide for reactions involving Cyclododecen-1-yl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclododecen-1-yl acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile intermediate. The most common reactions involving this compound include:

  • Epoxidation of the double bond to form the corresponding epoxide, a useful intermediate for further functionalization.

  • Hydrolysis of the acetate group to yield cyclododecen-1-ol.

  • Hydrogenation of the double bond to produce cyclododecyl acetate.

  • Polymerization reactions, where the cyclic monomer can be used to create polymers with specific properties.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is important to avoid contact with incompatible materials, such as strong oxidizing agents.[2] For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Low Yield in the Esterification of Cyclododecenol to this compound

Q: I am experiencing low yields during the synthesis of this compound from cyclododecenol and acetic anhydride. What are the potential causes and solutions?

A: Low yields in this esterification reaction can stem from several factors, including incomplete reaction, side reactions, or product loss during workup.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, avoid excessive heat which can lead to side reactions. A typical temperature range is 50-80 °C.
Catalyst Inactivity: If using an acid catalyst (e.g., sulfuric acid, PTSA), ensure it is fresh and not deactivated. Consider using a different catalyst like Scandium(III) triflate for milder conditions.[3]
Side Reactions Dehydration: The acidic catalyst and heat can cause dehydration of the alcohol, leading to diene formation. Use a milder catalyst or lower the reaction temperature.
Ether Formation: At higher temperatures, ether formation can become a competing reaction. Control the temperature carefully.
Workup Issues Incomplete Extraction: Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions.
Hydrolysis during Workup: During the aqueous wash steps, some of the ester product may be hydrolyzed back to the alcohol. Use a saturated sodium bicarbonate solution to neutralize the acid catalyst promptly and work quickly at cooler temperatures.
Experimental Protocol: Esterification of Cyclododecenol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclododecenol (1 equivalent) in a suitable solvent such as dichloromethane or toluene.

  • Addition of Reagents: Add acetic anhydride (1.2 equivalents) to the solution. If using a catalyst, add it at this stage (e.g., a catalytic amount of sulfuric acid or DMAP).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]

Workflow for Troubleshooting Low Esterification Yield

G cluster_0 Problem: Low Yield cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions Low_Yield Low Yield in Esterification Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Check_Conditions Verify Reaction Time & Temperature Low_Yield->Check_Conditions Workup_Loss Product Loss During Workup? Low_Yield->Workup_Loss Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Reactions Side Reactions Observed? Check_Conditions->Side_Reactions Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Change_Catalyst Use Milder/Fresh Catalyst Incomplete_Reaction->Change_Catalyst Side_Reactions->Change_Catalyst Optimize_Workup Optimize Extraction & Neutralization Workup_Loss->Optimize_Workup

Caption: Troubleshooting workflow for low yield in esterification.

Issue 2: Formation of Diol Byproduct during Epoxidation

Q: During the epoxidation of this compound with a peroxy acid (e.g., m-CPBA), I am observing a significant amount of the corresponding diol as a byproduct. How can I minimize this?

A: The formation of a diol during epoxidation is a common side reaction, resulting from the acid-catalyzed ring-opening of the newly formed epoxide.[5]

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Acidic Conditions Buffer the Reaction: Add a solid buffer like sodium bicarbonate or disodium hydrogen phosphate to the reaction mixture to neutralize the carboxylic acid byproduct of the peroxy acid.
Use a Buffered Peroxy Acid: Commercial m-CPBA often contains some m-chlorobenzoic acid. Using freshly purified or a stabilized grade of m-CPBA can help.
Presence of Water Anhydrous Conditions: Ensure all glassware is dry and use an anhydrous solvent. Water can participate in the ring-opening of the epoxide.
Reaction Temperature Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of the undesired ring-opening reaction.[5]
Alternative Reagents Use DMDO or TFDO: Dimethyldioxirane (DMDO) or methyl(trifluoromethyl)dioxirane (TFDO) are effective epoxidizing agents that operate under neutral conditions and can minimize diol formation.
Catalytic Epoxidation: Consider using a catalytic system, such as a tungsten-based catalyst with hydrogen peroxide, which can be more selective.[6]
Experimental Protocol: Selective Epoxidation of this compound
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous solvent like dichloromethane.

  • Buffering: Add a solid buffer such as powdered sodium bicarbonate (2-3 equivalents).

  • Addition of Oxidant: Cool the mixture to 0 °C in an ice bath. Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate. Stir for 15-20 minutes.

  • Extraction: Separate the organic layer. Wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the resulting epoxide by column chromatography.

Epoxidation Reaction Pathway and Side Reaction

G Start This compound Epoxide Desired Epoxide Start->Epoxide + m-CPBA Diol Diol Byproduct Epoxide->Diol + H₂O, H⁺ (Ring Opening)

Caption: Desired epoxidation pathway and undesired hydrolysis.

Issue 3: Difficulty in Purifying this compound

Q: I am having trouble obtaining a pure sample of this compound after synthesis. What purification techniques are most effective?

A: The purification of this compound can be challenging due to the presence of isomers or byproducts with similar physical properties. A combination of techniques is often necessary.

Purification Strategy:

Technique Application and Considerations
Vacuum Distillation Effective for removing non-volatile impurities and some byproducts with significantly different boiling points. The high boiling point of this compound requires a good vacuum system.
Column Chromatography Silica gel chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can effectively separate the product from impurities. Monitor fractions by TLC.
High-Performance Liquid Chromatography (HPLC) For very high purity requirements, preparative reverse-phase HPLC can be used. A common mobile phase would be a gradient of acetonitrile in water.
Gas Chromatography (GC) While primarily an analytical technique, preparative GC can be used for small-scale purification to obtain highly pure samples for analysis.[7]
General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram

G Crude Crude Product Distillation Vacuum Distillation Crude->Distillation Gross Impurities Column Column Chromatography Distillation->Column Isomers/Byproducts HPLC Preparative HPLC Column->HPLC For >99% Purity Pure Pure Product Column->Pure >95% Purity HPLC->Pure

Caption: A multi-step purification workflow for this compound.

References

"optimization of reaction conditions for the epoxidation of Cyclododecen-1-yl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of Cyclododecen-1-yl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the epoxidation of this compound?

A1: The most prevalent side reaction is the ring-opening of the newly formed epoxide to yield a 1,2-diol (vicinal diol).[1][2][3][4] This can be catalyzed by either acidic or basic conditions.[1][2][3][4] At elevated temperatures, the likelihood of these side reactions also increases.[5] Other potential side reactions include reactions with the acetate group, although it is generally stable under controlled epoxidation conditions.

Q2: How can I minimize the formation of diol byproducts?

A2: To minimize diol formation, it is crucial to control the pH of the reaction mixture. If using acid-catalyzed epoxidation, employing a heterogeneous catalyst like an acidic ion-exchange resin can reduce the occurrence of ring-opening compared to homogeneous acids such as sulfuric acid.[5] For reactions sensitive to acidic conditions, maintaining a neutral or slightly basic pH is recommended. Additionally, keeping the reaction temperature as low as feasible while ensuring a reasonable reaction rate can suppress side reactions.[5]

Q3: What type of catalysts can be used for the epoxidation of this compound?

A3: A variety of catalysts can be employed, and the choice depends on the desired selectivity and reaction conditions. For epoxidation of similar large-ring alkenes, both homogeneous and heterogeneous catalysts have been used. Heterogeneous catalysts like Ti-MCM-41 and W-SBA-15 are options, with W-SBA-15 showing significantly higher activity in some cases.[6] Homogeneous systems involving manganese or titanium complexes are also common.[7][8][9] For allylic alcohols, which are structurally related, titanium(IV) isopropoxide in combination with a chiral ligand like diethyl tartrate (Sharpless epoxidation) is a well-established method, suggesting that titanium-based catalysts could be effective.

Q4: Does the acetate group on this compound influence the epoxidation reaction?

A4: The acetate group, being electron-withdrawing, can slightly reduce the nucleophilicity of the double bond, potentially slowing down the reaction rate compared to the unfunctionalized alkene. However, the acetate group is generally stable under many epoxidation conditions. In studies involving allylic alcohols, acetylation is sometimes performed prior to epoxidation to prevent the alcohol from interfering with the reaction, indicating good compatibility of the acetate group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (e.g., decomposed oxidant). 4. Mass transfer limitations in multiphase reactions.1. Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere if required). 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring for product formation and byproduct accumulation. 3. Use fresh, high-purity reagents. 4. Increase stirring speed to improve mixing.[5]
Formation of significant amounts of diol byproduct 1. Presence of acidic or basic impurities. 2. High reaction temperature. 3. Water present in the reaction mixture.1. Neutralize the reaction mixture or use buffered conditions. Consider using a heterogeneous catalyst to minimize acidity.[5] 2. Lower the reaction temperature.[5] 3. Use anhydrous solvents and reagents.
Inconsistent reaction yields 1. Variability in catalyst activity. 2. Inconsistent reagent stoichiometry. 3. Fluctuations in reaction temperature.1. Use a consistent source and batch of catalyst. 2. Accurately measure all reagents, especially the oxidant. 3. Employ a reliable temperature control system (e.g., oil bath with a thermostat).
Difficulty in isolating the product 1. Emulsion formation during workup. 2. Co-elution of product and starting material during chromatography.1. Add a saturated brine solution to help break the emulsion. 2. Optimize the chromatographic conditions (e.g., change the solvent system, use a different stationary phase).

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for the Epoxidation of 1,5,9-Cyclododecatriene (CDT) with Hydrogen Peroxide and a Ti-MCM-41 Catalyst. [2]

ParameterOptimal Value
Temperature80 °C
CDT:H₂O₂ Molar Ratio2:1
SolventIsopropyl alcohol (80 wt%)
Catalyst Content5 wt%
Reaction Time240 min
CDT Conversion13 mol%
Selectivity to Epoxide~100 mol%

Table 2: Influence of Catalyst Content on CDT Epoxidation with H₂O₂.

Catalyst Content (mol% of CDT)H₂O₂ Conversion (after 60 min)
0.1748.7 mol%
0.3077.8 mol%
0.4594.9 mol%

Experimental Protocols

General Protocol for the Epoxidation of this compound (Adapted from CDT Epoxidation)

This protocol is a general guideline and may require optimization for the specific substrate and desired outcome.

  • Reactor Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, condenser, thermometer, and a means for controlled addition of reagents (e.g., a dropping funnel) is assembled. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The solvent (e.g., isopropyl alcohol, toluene, or ethyl acetate) and this compound are charged into the reactor.[1][2]

  • Catalyst Addition: The chosen catalyst (e.g., Ti-MCM-41, W-SBA-15, or a manganese complex) is added to the reaction mixture.[2][6]

  • Reaction Initiation: The mixture is brought to the desired temperature (e.g., 50-80 °C).[1][2] The oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide) is then added dropwise over a period of time to control the reaction exotherm.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the consumption of the starting material and the formation of the product and any byproducts.

  • Workup: Upon completion, the reaction is cooled to room temperature. If a heterogeneous catalyst is used, it is removed by filtration. The reaction mixture is then washed with water and a brine solution. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to isolate the desired epoxide.

Visualizations

experimental_workflow Experimental Workflow for Epoxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Reactor B Charge Substrate & Solvent A->B C Add Catalyst B->C D Heat to Temperature C->D E Add Oxidant D->E F Monitor Progress (GC/TLC) E->F G Cool & Quench F->G Reaction Complete H Separate Catalyst G->H I Aqueous Wash H->I J Dry & Concentrate I->J K Purify Product J->K

Caption: A flowchart of the general experimental workflow for the epoxidation reaction.

troubleshooting_workflow Troubleshooting Low Conversion Start Low Conversion? Check_Catalyst Catalyst Active? Start->Check_Catalyst Check_Temp_Time Temp/Time Sufficient? Check_Catalyst->Check_Temp_Time Yes Action_New_Catalyst Use Fresh Catalyst Check_Catalyst->Action_New_Catalyst No Check_Reagents Reagents Fresh? Check_Temp_Time->Check_Reagents Yes Action_Increase_Params Increase Temp/Time Check_Temp_Time->Action_Increase_Params No Check_Mixing Adequate Mixing? Check_Reagents->Check_Mixing Yes Action_New_Reagents Use Fresh Reagents Check_Reagents->Action_New_Reagents No Action_Increase_Stirring Increase Stirring Speed Check_Mixing->Action_Increase_Stirring No Success Problem Solved Check_Mixing->Success Yes Action_New_Catalyst->Success Action_Increase_Params->Success Action_New_Reagents->Success Action_Increase_Stirring->Success

References

Technical Support Center: Purification of Crude Cyclododecen-1-yl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Cyclododecen-1-yl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. For a typical Fischer esterification synthesis from cyclododecenol and acetic acid (or its anhydride), impurities may include:

  • Unreacted cyclododecenol

  • Excess acetic acid or acetic anhydride

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Byproducts from side reactions (e.g., ethers from the alcohol starting material)

  • Water formed during the reaction

  • Residual organic solvent from the reaction or workup

Q2: Which analytical techniques are recommended to assess the purity of this compound?

A2: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for assessing the purity of volatile compounds like this compound.[1][2] Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of a purification process, such as column chromatography.

Q3: What are the primary purification strategies for crude this compound?

A3: The main purification strategies include:

  • Aqueous Workup: Washing the crude product with water, brine, and basic solutions (like sodium bicarbonate) to remove water-soluble impurities, acids, and salts.

  • Column Chromatography: A highly effective method for separating the target compound from impurities with different polarities.

  • Vacuum Distillation: Suitable for separating this compound from non-volatile impurities or compounds with significantly different boiling points.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield After Aqueous Workup Emulsion formation during extraction.Add brine (saturated NaCl solution) to break up the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Product is partially water-soluble.Minimize the number of aqueous washes. Ensure the organic solvent used for extraction is appropriate.
Co-elution of Impurities During Column Chromatography Inappropriate solvent system.Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A good starting point for nonpolar compounds is a low percentage of ethyl acetate in hexanes (e.g., 5-10%).[4]
Overloading the column.Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
Product Degradation During Distillation Distillation temperature is too high.Use vacuum distillation to lower the boiling point of the product.[3]
Presence of acidic impurities.Neutralize the crude product with a wash of saturated sodium bicarbonate solution before distillation.
Presence of Water in the Final Product Incomplete drying of the organic phase.Ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) for an adequate amount of time before filtration and solvent evaporation.

Quantitative Data Summary

The following table summarizes typical purity and yield data for different purification strategies. The exact values will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity (by GC) Typical Yield Notes
Aqueous Workup 60-85%85-95%Effective for removing inorganic salts and water-soluble acids.
Column Chromatography >98%70-90%Highly effective for removing structurally similar impurities.
Vacuum Distillation >95%80-95%Best for removing non-volatile impurities.
Combined Approach >99%60-85%An aqueous workup followed by column chromatography or distillation generally yields the highest purity product.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL for every 100 mL of organic phase)

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic impurities.

    • Brine (1 x 50 mL) to remove excess water and aid in phase separation.

  • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply pressure (e.g., with a flow of air or nitrogen) to push the solvent through the column. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Workup crude->workup drying Drying (e.g., MgSO4) workup->drying evaporation Solvent Evaporation drying->evaporation purified_intermediate Partially Purified Product evaporation->purified_intermediate chromatography Column Chromatography purified_intermediate->chromatography distillation Vacuum Distillation purified_intermediate->distillation pure_product Pure this compound chromatography->pure_product distillation->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Tree start Impure Product Detected check_impurities Identify Impurities (GC-MS, TLC) start->check_impurities polar_impurities Polar Impurities? check_impurities->polar_impurities non_volatile_impurities Non-Volatile Impurities? polar_impurities->non_volatile_impurities No aqueous_workup Perform Aqueous Workup polar_impurities->aqueous_workup Yes similar_polarity Similar Polarity Impurities? non_volatile_impurities->similar_polarity No distillation Perform Vacuum Distillation non_volatile_impurities->distillation Yes chromatography Perform Column Chromatography similar_polarity->chromatography Yes pure_product Pure Product similar_polarity->pure_product No aqueous_workup->non_volatile_impurities distillation->similar_polarity chromatography->pure_product

Caption: Decision tree for troubleshooting the purification of this compound.

References

"preventing isomerization of Cyclododecen-1-yl acetate during reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclododecen-1-yl acetate. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent and troubleshoot isomerization during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of this compound, and why is it a concern?

A: Isomerization refers to the conversion of one geometric isomer of this compound to another, typically the conversion between the cis (Z) and trans (E) forms. The double bond in the cyclododecene ring can migrate or change its configuration under certain reaction conditions. This is a significant concern because the biological activity, physical properties, and reactivity of the E and Z isomers can differ substantially. For professionals in drug development, controlling the isomeric purity is critical for ensuring product consistency, efficacy, and safety.

Q2: What are the common causes of unintentional isomerization of this compound during a reaction?

A: Isomerization of allylic acetates like this compound can be initiated by several factors:

  • Trace Acids or Bases: Residual acids or bases in the reaction mixture can catalyze the equilibration of the double bond.

  • Transition Metal Catalysts: Many transition metals, particularly palladium, rhodium, iridium, and nickel, can catalyze the isomerization of allylic systems.[1][2][3] While often employed for specific transformations, they can also promote unwanted side reactions.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for isomerization, leading to the formation of the thermodynamically more stable isomer.

  • Light and Radical Initiators: Exposure to UV light or the presence of radical initiators can sometimes lead to isomerization, particularly in diene systems.[4]

Q3: How can I detect and quantify the isomers of this compound in my sample?

A: Several analytical techniques can be used to separate and quantify the E and Z isomers:

  • Gas Chromatography (GC): Often the method of choice for volatile compounds, providing good separation of isomers on an appropriate column.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique, especially reverse-phase HPLC, for separating isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to differentiate and quantify the isomers based on the distinct chemical shifts of the protons and carbons near the double bond.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation power of HPLC with the detection capabilities of mass spectrometry to identify and quantify isomers, which is particularly useful for complex mixtures.

Troubleshooting Guides

Problem 1: My reaction has produced a mixture of (E) and (Z) isomers of this compound. How can I minimize this in the future?

This guide provides a systematic approach to identifying the cause of isomerization and implementing preventative measures.

cluster_0 Troubleshooting Isomerization start Problem: Isomeric Mixture Detected q1 Are you using a transition metal catalyst (e.g., Pd, Rh, Ni)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Consider a different catalyst known for lower isomerization activity. [1] Screen alternative ligands. Lower catalyst loading and reaction temperature. a1_yes->s1 q2 Is the reaction run at an elevated temperature? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Attempt the reaction at a lower temperature. Consider a more active catalyst that works at lower temperatures. a2_yes->s2 q3 Are acidic or basic conditions present? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Neutralize the reaction mixture carefully. Use non-coordinating bases or buffered conditions. Ensure all reagents and solvents are free of acidic or basic impurities. a3_yes->s3 end_node Implement preventative measures and re-run the experiment. a3_no->end_node s3->end_node

Caption: Troubleshooting workflow for unexpected isomerization.

Problem 2: I have a mixture of (E)/(Z) isomers. How can I separate them?

If a reaction yields an unavoidable mixture of isomers, the following separation techniques can be employed.

MethodPrincipleKey Considerations
Preparative HPLC Differential partitioning of isomers between a stationary and mobile phase.Can be scaled up to isolate larger quantities. Method development is required to optimize separation.
Silver Ion Chromatography Complexation of the alkene with silver ions impregnated on a solid support (e.g., silica gel). The stability of the complex differs between isomers, allowing for separation.A well-established method for separating E/Z isomers of alkenes.[1]
Fractional Distillation Separation based on small differences in the boiling points of the isomers.Only effective if the boiling points of the isomers are sufficiently different. Requires a highly efficient distillation column.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Isomerization During a Palladium-Catalyzed Reaction

This protocol provides general guidelines for setting up a palladium-catalyzed reaction, such as a cross-coupling or allylic substitution, while minimizing the risk of isomerization of this compound.

start Start step1 Reagent & Glassware Preparation Thoroughly dry all glassware to remove traces of acid. Use freshly distilled, anhydrous, and deoxygenated solvents. Use high-purity reagents. start->step1 step2 Reaction Setup Assemble the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Add the solvent, followed by the ligand and palladium precursor. Stir for a few minutes to allow for complex formation. step1->step2 step3 Addition of Reagents Add this compound and other reactants. If using a base, choose a non-coordinating or sterically hindered base. step2->step3 step4 Reaction Conditions Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by GC or TLC. step3->step4 step5 Work-up Upon completion, quench the reaction with a neutral or buffered aqueous solution. Avoid acidic or basic washes if possible. Extract the product promptly and dry the organic layer. step4->step5 end End step5->end

Caption: Experimental workflow for minimizing isomerization.

Protocol 2: Analytical Quantification of (E)/(Z) Isomers by Gas Chromatography (GC)

This protocol outlines a standard method for the analysis of the isomeric ratio of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., hexane or ethyl acetate).

2. GC Conditions (Illustrative Example):

ParameterValue
Column DB-5ms (or similar non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow of 1 mL/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

3. Data Analysis:

  • Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times (determined using pure standards if available).

  • Integrate the peak areas for each isomer.

  • Calculate the percentage of each isomer by dividing the individual peak area by the total area of both isomer peaks and multiplying by 100.

Signaling Pathways and Logical Relationships

The decision to use a specific analytical method for isomer analysis can be guided by several factors.

cluster_1 Analytical Method Selection q_start What is the analytical goal? goal1 Routine quantification of known isomers q_start->goal1 goal2 Identification of unknown isomers q_start->goal2 goal3 Preparative separation q_start->goal3 method1 Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection goal1->method1 method2 Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy goal2->method2 method3 Preparative HPLC or Silver Ion Chromatography goal3->method3

Caption: Decision tree for selecting an analytical method.

References

"degradation pathways of Cyclododecen-1-yl acetate under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of Cyclododecen-1-yl Acetate

This guide provides technical support for researchers studying the degradation of this compound. It covers troubleshooting for common experimental issues, detailed protocols, and the chemical pathways involved in acidic and basic environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for this compound?

The primary degradation pathway under both acidic and basic conditions is ester hydrolysis, which cleaves the ester bond to yield Cyclododecen-1-ol and a carboxylic acid (acetic acid) or its corresponding salt (acetate).[1][2][3] The reaction mechanisms, however, differ significantly depending on the pH.

  • Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process.[1][4] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3]

  • Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible.[1][4] It proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[2][4][5]

Q2: My hydrolysis reaction is proceeding very slowly. What are the possible causes and solutions?

Slow reaction rates are a common issue in ester hydrolysis. Several factors could be responsible:

  • Insufficient Catalyst : Both acid and base hydrolysis are catalyst-dependent.[6] The uncatalyzed reaction with pure water is extremely slow.[7][8][9]

    • Solution : Increase the concentration of the acid or base catalyst. For acidic hydrolysis, ensure a sufficient excess of water is present to shift the equilibrium toward the products.[1][9]

  • Low Temperature : Hydrolysis reactions often require heating (reflux) to proceed at a reasonable rate.[1][7]

    • Solution : Increase the reaction temperature. Monitor for potential side reactions at higher temperatures.

  • Poor Solubility : this compound is a large, nonpolar molecule with poor solubility in purely aqueous solutions. This can limit the interaction between the ester and the catalyst (H₃O⁺ or OH⁻).

    • Solution : Use a co-solvent system, such as THF/water or ethanol/water, to improve solubility.[10] Be cautious when using alcoholic solvents like methanol or ethanol in base-catalyzed hydrolysis, as this can lead to transesterification, where the solvent alcohol displaces the original alcohol of the ester.[10]

  • Steric Hindrance : While not extreme, the cyclic structure may present some steric hindrance, slowing the approach of the nucleophile.

    • Solution : If steric hindrance is suspected, more forcing conditions (higher temperature, longer reaction time, stronger catalyst) may be necessary.

Q3: I am observing unexpected side products in my acid-catalyzed experiment. What could they be?

Under acidic conditions, the alkene functional group in this compound can participate in side reactions. The most common is the acid-catalyzed hydration of the double bond.[11][12]

  • Mechanism : The alkene is protonated by the strong acid to form a carbocation intermediate.[13] This carbocation is then attacked by water, and subsequent deprotonation yields a diol (after hydrolysis of the ester).

  • Regioselectivity : According to Markovnikov's rule, the hydroxyl group will preferentially add to the more substituted carbon of the original double bond.[11]

  • Prevention : To minimize this side reaction, use the mildest acidic conditions (lower temperature, less concentrated acid) that still allow for ester hydrolysis to occur at an acceptable rate.

Q4: How can I monitor the progress of the hydrolysis reaction?

Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the products:

  • Thin-Layer Chromatography (TLC) : This is a quick and simple method. The starting ester is significantly less polar than the product alcohol. A spot of the reaction mixture can be run on a TLC plate (e.g., silica gel) with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture). The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful quantitative technique. Aliquots of the reaction mixture can be analyzed over time. The ester starting material and the alcohol product will have distinct retention times and mass spectra.[14] For quantitative analysis, the carboxylic acid product may need to be derivatized (e.g., converted to its methyl ester) to make it more volatile for GC analysis.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H or ¹³C NMR can be used to track the disappearance of signals corresponding to the acetate group (e.g., the methyl singlet around 2 ppm in ¹H NMR) and the appearance of signals for the alcohol product.

Quantitative Data Summary

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reaction Type Reversible Equilibrium[1][4]Irreversible (Driven to Completion)[4][5]
Typical Catalyst Dilute H₂SO₄ or HCl[1]Aqueous NaOH or KOH[1]
Relative Rate Generally slower than base-catalyzedGenerally faster and more efficient[1]
Products (Initial) Cyclododecen-1-ol + Acetic AcidCyclododecen-1-ol + Sodium Acetate
Workup Neutralization, ExtractionDistillation of alcohol, followed by acidification to obtain acetic acid[1]
Potential Side Products Hydration of the alkene double bond[11][12]Minimal, though transesterification is possible if an alcohol is used as a co-solvent.[10]

Degradation Pathway Diagrams

The following diagrams illustrate the step-by-step mechanisms for the degradation of this compound.

Acidic_Hydrolysis Acid-Catalyzed Hydrolysis Pathway Ester Cyclododecen-1-yl Acetate ProtonatedEster Protonated Ester (Oxonium Ion) Ester->ProtonatedEster Protonation Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 Nucleophilic Attack H2O_out H₂O ProtonatedAlcohol Protonated Leaving Group Tetrahedral1->ProtonatedAlcohol Proton Transfer Products Cyclododecen-1-ol + Acetic Acid ProtonatedAlcohol->Products Elimination of Alcohol H3O_out H₃O⁺ H3O_out2 H₃O⁺ H3O_in H₃O⁺ H2O_in H₂O H2O_in2 H₂O

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Basic_Hydrolysis Base-Catalyzed Hydrolysis (Saponification) Pathway Ester Cyclododecen-1-yl Acetate Tetrahedral Tetrahedral Intermediate (Alkoxide) Ester->Tetrahedral Nucleophilic Attack CarboxylicAcid Carboxylic Acid + Alkoxide Tetrahedral->CarboxylicAcid Elimination of Alkoxide Products Cyclododecen-1-ol + Acetate Salt CarboxylicAcid->Products Irreversible Deprotonation OH_in OH⁻

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

  • Setup : In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or THF) to make a ~0.5 M solution.

  • Catalyst Addition : Add an aqueous solution of 2 M sulfuric acid (H₂SO₄) (5.0 eq of water).

  • Reaction : Heat the mixture to reflux (typically 80-100 °C, depending on the co-solvent) and monitor the reaction progress using TLC or GC-MS. The reaction may take several hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x volume of the reaction mixture).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude Cyclododecen-1-ol can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

  • Setup : In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Catalyst Addition : Add sodium hydroxide (NaOH) (2.0-3.0 eq) to the solution. Using lithium hydroxide (LiOH) is also a common and effective alternative.[10]

  • Reaction : Heat the mixture to reflux (typically 60-70 °C) for 1-4 hours. The reaction is generally faster than acid-catalyzed hydrolysis. Monitor by TLC until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. If THF was used, remove it under reduced pressure.

  • Extraction : Add water to the residue and extract with diethyl ether to separate the Cyclododecen-1-ol product. The acetate salt will remain in the aqueous layer.

  • Purification of Alcohol : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the alcohol product.

  • Isolation of Acetic Acid (Optional) : Cool the remaining aqueous layer in an ice bath and acidify with cold 2 M HCl until the pH is ~2. Extract the resulting acetic acid with an appropriate organic solvent.

References

"identifying and removing impurities from commercial Cyclododecen-1-yl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on identifying and removing common impurities from commercial Cyclododecen-1-yl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial this compound?

A1: Commercial this compound is often synthesized by the acetylation of cyclododecanone with acetic anhydride. Based on this common synthetic route, potential impurities may include:

  • Unreacted Starting Material: Cyclododecanone

  • Reagents and Byproducts: Acetic acid and residual acetic anhydride.

  • Isomers: Positional isomers of the double bond in the cyclododecenyl ring.

  • Solvents: Residual solvents used during the synthesis and purification process.

Q2: How can I quickly assess the purity of my this compound sample?

A2: The most common and effective method for assessing the purity of volatile and semi-volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). A GC analysis will separate the main component from its impurities, and the relative peak areas can provide a semi-quantitative measure of purity. The mass spectrometer will help in identifying the structure of the impurities.

Q3: My sample of this compound has a strong vinegar-like smell. What is the cause and how can I remove it?

A3: A vinegar-like odor is indicative of the presence of acetic acid, a common byproduct or residual reagent from the acetylation reaction.[1] To remove it, you can perform an aqueous workup by dissolving the sample in a water-immiscible organic solvent (like diethyl ether or ethyl acetate), washing it with a saturated sodium bicarbonate (NaHCO₃) solution until no more gas evolves, then washing with brine. The organic layer should then be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure.

Q4: What is the most effective method for large-scale purification of this compound?

A4: For multi-gram to kilogram scale, vacuum fractional distillation is the most effective and economical method.[2][3] This technique separates compounds based on differences in their boiling points.[4][5] Since this compound and its likely impurities (like cyclododecanone) have high boiling points, the distillation must be performed under reduced pressure to prevent thermal decomposition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Multiple peaks in GC-MS chromatogram Presence of impurities (e.g., starting material, byproducts, isomers).Proceed with a purification step, such as vacuum fractional distillation.
Product appears yellow or brown Thermal degradation or presence of non-volatile impurities.Purify by vacuum fractional distillation. Ensure the distillation temperature is kept as low as possible by using a good vacuum.
Low yield after purification Inefficient separation during distillation; product co-distilled with impurities.Use a more efficient fractionating column (e.g., a Vigreux or packed column) and carefully control the distillation rate and reflux ratio.[5]
Inconsistent analytical results Non-homogenous sample or issues with the analytical method.Ensure the sample is well-mixed before taking an aliquot for analysis. Verify GC-MS parameters and perform a system suitability test.

Quantitative Data on Purification

The following table presents representative data from the analysis of a crude and purified batch of this compound, demonstrating the effectiveness of vacuum fractional distillation.

Compound Boiling Point (°C at 760 mmHg) Crude Product (% Area by GC) Purified Product (% Area by GC)
Acetic Acid1182.5< 0.1
Cyclododecanone2755.0< 0.2
This compound ~29592.0> 99.5
Other Isomers/ImpuritiesVariable0.5< 0.2

Note: Data is for illustrative purposes.

Experimental Protocols

Protocol 1: Impurity Identification by GC-MS

This protocol outlines a general method for the analysis of this compound.

  • Sample Preparation: Dilute 1 µL of the this compound sample in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC-MS Instrument Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • MS Source Temperature: 230 °C.

    • MS Quad Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to this compound and potential impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Purification by Vacuum Fractional Distillation

This protocol describes the purification of this compound from higher and lower boiling point impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a vacuum trap and a manometer to monitor the pressure.

  • Procedure:

    • Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

    • Begin stirring and slowly reduce the pressure in the system to approximately 1-5 mmHg.

    • Gently heat the flask using a heating mantle.

    • Observe the temperature at the distillation head. Collect and discard the first fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes near the boiling point of the product at the working pressure, change the receiving flask to collect the main fraction of pure this compound.

    • Monitor the temperature and stop the distillation when the temperature either rises significantly (indicating higher-boiling impurities are starting to distill) or drops, or when only a small residue remains in the distillation flask.

    • Turn off the heat, allow the apparatus to cool, and then slowly and carefully vent the system to atmospheric pressure before collecting the purified product.

Visualizations

Workflow for Impurity Identification and Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Final Report prep Dilute Sample (1 µL in 1 mL Solvent) inject Inject 1 µL into GC-MS prep->inject gc_sep Separation on HP-5ms Column inject->gc_sep ms_detect Detection by MS (Scan 40-500 m/z) gc_sep->ms_detect integrate Integrate Peaks in Total Ion Chromatogram ms_detect->integrate identify Identify Impurities via Mass Spectral Library integrate->identify quantify Calculate Relative % Area for Each Peak identify->quantify report Purity Assessment Report quantify->report

Caption: Workflow for Impurity Identification by GC-MS.

Workflow for Purification by Vacuum Fractional Distillation cluster_setup Setup cluster_distill Distillation cluster_shutdown Shutdown & Collection cluster_analysis Purity Check charge Charge Crude Product into Distillation Flask assemble Assemble Distillation Apparatus charge->assemble vacuum Apply Vacuum (1-5 mmHg) assemble->vacuum heat Gently Heat Flask vacuum->heat collect_forerun Collect & Discard Low-Boiling Forerun heat->collect_forerun collect_main Collect Main Fraction at Stable Temperature collect_forerun->collect_main stop Stop Heating collect_main->stop cool Cool Apparatus stop->cool vent Vent to Atmospheric Pressure cool->vent collect_pure Collect Purified Product vent->collect_pure analyze Analyze Purified Product by GC-MS collect_pure->analyze

Caption: Workflow for Vacuum Fractional Distillation.

References

Validation & Comparative

"comparative analysis of different synthetic routes to Cyclododecen-1-yl acetate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclododecen-1-yl acetate, a valuable intermediate in the synthesis of various complex molecules, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common and effective pathways, offering detailed experimental protocols, quantitative data, and a logical workflow to aid researchers in selecting the optimal method for their specific needs. The two primary routes explored are the direct enol acetylation of cyclododecanone and a two-step process involving the synthesis and subsequent acetylation of cyclododecenol.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Enol Acetylation of CyclododecanoneRoute 2: Synthesis via Cyclododecenol
Starting Material CyclododecanoneCyclododecanone
Key Intermediates None (Direct Conversion)Cyclododecenol
Overall Yield 85-95%70-85% (two steps)
Reaction Time 4-12 hours12-24 hours (total)
Purity of Final Product High (>98%)Good to High (95-98%)
Key Reagents Acetic Anhydride, p-Toluenesulfonic acid1. Sodium borohydride, Cerium(III) chloride heptahydrate2. Acetic Anhydride, Pyridine
Reaction Temperature Reflux (typically around 140-150 °C)1. Room Temperature2. 0 °C to Room Temperature
Number of Steps 12

Experimental Protocols

Route 1: Enol Acetylation of Cyclododecanone

This method provides a direct and high-yielding synthesis of this compound from the corresponding ketone.

Materials:

  • Cyclododecanone

  • Acetic anhydride

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • A solution of cyclododecanone (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Acetic anhydride (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq) are added to the solution.

  • The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 4-12 hours), the reaction mixture is cooled to room temperature.

  • The mixture is carefully washed with saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure this compound.

Route 2: Synthesis via Cyclododecenol

This two-step route involves the reduction of the ketone to the corresponding allylic alcohol, followed by acetylation.

Step 2a: Synthesis of Cyclododecenol (Luche Reduction)

Materials:

  • Cyclododecanone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Cyclododecanone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) are dissolved in methanol in a round-bottom flask and stirred at room temperature.

  • Sodium borohydride (1.1 eq) is added portion-wise to the solution, and the reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield crude cyclododecenol, which can be used in the next step without further purification or purified by column chromatography.

Step 2b: Acetylation of Cyclododecenol

Materials:

  • Crude Cyclododecenol from Step 2a

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

  • 1 M Copper(II) sulfate solution (optional, for pyridine removal)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • The crude cyclododecenol (1.0 eq) is dissolved in dichloromethane, and the solution is cooled to 0 °C in an ice bath.

  • Pyridine (2.0 eq) and acetic anhydride (1.5 eq) are added sequentially.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed successively with 1 M copper(II) sulfate solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by vacuum distillation or column chromatography to yield this compound.

Visualization of Synthetic Pathways

The logical workflow for the comparative analysis of the two synthetic routes is depicted in the following diagram.

G Comparative Workflow for this compound Synthesis cluster_0 Starting Material cluster_1 Route 1: Enol Acetylation cluster_2 Route 2: Via Cyclododecenol cluster_3 Final Product A Cyclododecanone B Direct Enol Acetylation (Acetic Anhydride, p-TSA) A->B C Luche Reduction (NaBH4, CeCl3) A->C F This compound B->F D Cyclododecenol C->D E Acetylation (Acetic Anhydride, Pyridine) D->E E->F

A Comparative Guide to the Validation of Analytical Methods for Cyclododecen-1-yl Acetate Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

The purity of fragrance ingredients is a critical determinant of their quality, safety, and performance in final products. For Cyclododecen-1-yl acetate, a key component in various fragrance formulations, robust and validated analytical methods are essential to ensure its identity and purity, and to detect any impurities or degradation products. This guide provides a comparative overview of two commonly employed analytical techniques for the purity assessment of volatile and semi-volatile fragrance compounds: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Comparison of Analytical Method Validation Parameters

The following table summarizes the typical performance characteristics of GC-FID and RP-HPLC methods for the purity assessment of this compound. The data presented is a representative example to illustrate the expected performance of each technique upon validation.

Validation ParameterGas Chromatography (GC-FID)Reverse-Phase HPLC (RP-HPLC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%) < 1.0%< 2.0%
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.15%
Specificity High for volatile impuritiesHigh for non-volatile impurities
Typical Run Time 15 - 30 minutes10 - 20 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-FID and RP-HPLC.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To separate and quantify this compound and its volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1000 µg/mL solution of this compound in a suitable solvent such as hexane or ethyl acetate.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1000 µg/mL solution of this compound in the mobile phase.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the key stages of this process.

Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization MethodValidationProtocol Method Validation Protocol MethodDevelopment->MethodValidationProtocol Specificity Specificity / Selectivity MethodValidationProtocol->Specificity Linearity Linearity & Range MethodValidationProtocol->Linearity Accuracy Accuracy MethodValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidationProtocol->Precision LOD_LOQ LOD & LOQ MethodValidationProtocol->LOD_LOQ Robustness Robustness MethodValidationProtocol->Robustness SystemSuitability System Suitability Testing Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Validation Report SystemSuitability->ValidationReport RoutineAnalysis Routine Analysis ValidationReport->RoutineAnalysis

Caption: A flowchart illustrating the key stages in the validation of an analytical method.

Concluding Remarks

Both GC-FID and RP-HPLC are powerful techniques for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis. GC-FID is generally preferred for its high resolution of volatile compounds and sensitivity. RP-HPLC is a valuable alternative, particularly for analyzing less volatile impurities or when derivatization is not desirable. A thorough validation process, as outlined in the workflow above, is imperative to ensure the reliability and accuracy of the chosen method for routine quality control of this compound.

Spectroscopic Dissection: A Comparative Analysis of (E)- and (Z)-Cyclododecen-1-yl Acetate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of the geometric isomers of Cyclododecen-1-yl acetate. This guide provides a comparative analysis of their spectral data, offering insights into the influence of double bond geometry on spectroscopic properties.

Spectroscopic Data Comparison

The following tables summarize the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the (E)- and (Z)-isomers of this compound, based on data from their acyclic analogues.

Table 1: Comparative ¹H NMR Spectral Data (ppm)

Proton Assignment (Z)-Isomer (Predicted) (E)-Isomer (Predicted) Key Differentiation Points
Olefinic Protons (-CH=CH-)~5.3-5.5 (multiplet)~5.3-5.5 (multiplet)The chemical shifts are often very similar, but the coupling constants (J-values) across the double bond are diagnostic. For the (Z)-isomer, the ³J(H,H) coupling constant is typically smaller (~10-12 Hz) compared to the (E)-isomer (~14-16 Hz).
Methine Proton (-CH-OAc)~4.9-5.1 (multiplet)~4.9-5.1 (multiplet)The chemical shift of the proton on the carbon bearing the acetate group is influenced by the double bond's geometry, though the effect may be subtle.
Acetate Methyl Protons (-COCH₃)~2.0 (singlet)~2.0 (singlet)The chemical shift of the acetate methyl group is generally unaffected by the remote double bond geometry.
Allylic Protons (-CH ₂-CH=)~1.9-2.1 (multiplet)~1.9-2.1 (multiplet)Protons allylic to the double bond in the (Z)-isomer can be slightly deshielded compared to the (E)-isomer due to steric interactions.
Ring Methylene Protons (-CH₂-)~1.2-1.6 (multiplet)~1.2-1.6 (multiplet)The large number of methylene protons in the cyclododecene ring will result in a complex, broad multiplet in this region for both isomers.

Table 2: Comparative ¹³C NMR Spectral Data (ppm)

Carbon Assignment (Z)-Isomer (Predicted) (E)-Isomer (Predicted) Key Differentiation Points
Olefinic Carbons (-C H=C H-)~129-131~129-131Similar to ¹H NMR, the chemical shifts may be very close. However, the allylic carbons can show a more pronounced difference.
Methine Carbon (-C H-OAc)~73-75~73-75Minimal difference expected.
Acetate Carbonyl Carbon (-C =O)~170~170Unlikely to be significantly affected by the double bond geometry.
Acetate Methyl Carbon (-COC H₃)~21~21Unlikely to be significantly affected.
Allylic Carbons (-C H₂-CH=)~27-29~32-34The allylic carbons in the (Z)-isomer are typically shielded (appear at a lower ppm) compared to the (E)-isomer due to the "gamma-gauche" effect. This is a very reliable indicator for distinguishing the isomers.
Ring Methylene Carbons (-CH₂-)~20-30~20-30A series of peaks corresponding to the numerous methylene groups in the ring.

Table 3: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)

Vibrational Mode (Z)-Isomer (Predicted) (E)-Isomer (Predicted) Key Differentiation Points
C=C Stretch~1650-1660 (weak)~1670-1680 (weak)The C=C stretching vibration in the (Z)-isomer is often weaker and at a slightly lower wavenumber than in the (E)-isomer due to symmetry considerations.
=C-H Stretch~3010-3030~3010-3030Both isomers will show C-H stretching for the sp² hybridized carbons of the double bond.
C=O Stretch (Ester)~1735-1745~1735-1745The strong carbonyl absorption is a characteristic feature of the acetate group and is not expected to differ significantly between the isomers.
C-O Stretch (Ester)~1230-1250~1230-1250A strong C-O stretching band is also characteristic of the ester functional group.
=C-H Bend (Out-of-plane)~675-730 (strong)~960-980 (strong)This is the most definitive IR spectroscopic feature to distinguish between the two isomers. The out-of-plane C-H bending vibration for a cis (Z) double bond appears at a much lower wavenumber than for a trans (E) double bond.

Table 4: Comparative Mass Spectrometry (MS) Data

Fragmentation Pathway (Z)-Isomer (Predicted) (E)-Isomer (Predicted) Key Differentiation Points
Molecular Ion (M⁺) Present, m/z = 224Present, m/z = 224The molecular ion peak will be observed for both isomers at the same mass-to-charge ratio.
Loss of Acetic Acid ([M-60]⁺) Abundant fragment, m/z = 164Abundant fragment, m/z = 164A characteristic fragmentation for acetates is the loss of a neutral molecule of acetic acid (CH₃COOH). The intensity of this fragment is expected to be significant for both isomers.
Allylic Cleavage Characteristic fragmentsCharacteristic fragmentsCleavage at the bonds allylic to the double bond will lead to a series of hydrocarbon fragments. While the major fragments will be the same, the relative intensities might differ slightly due to the different steric environments of the allylic bonds in the two isomers.
Ring Fragmentation Complex patternComplex patternThe cyclododecene ring will undergo complex fragmentation, leading to a series of smaller cycloalkene and alkene fragments. The overall fragmentation patterns are expected to be very similar, making MS less definitive for distinguishing these isomers compared to NMR and IR spectroscopy.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the (E)- and (Z)-isomers of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width. The coupling constants for the olefinic protons should be carefully measured.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The region of particular interest for distinguishing the isomers is the out-of-plane C-H bending region (1000-650 cm⁻¹).

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis of the isomers.

  • Ionization Method: Electron Ionization (EI) is a common method for generating fragments and obtaining a characteristic mass spectrum.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the (E)- and (Z)-isomers. The temperature program should be optimized to achieve baseline separation.

  • MS Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 40-300). The fragmentation patterns can be analyzed to confirm the structure and identify characteristic losses.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the (E)- and (Z)-isomers of this compound.

Spectroscopic_Differentiation cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis and Interpretation cluster_Conclusion Isomer Identification IR IR Spectroscopy IR_Analysis Analyze C-H out-of-plane bend IR->IR_Analysis Provides data on vibrational modes NMR_H ¹H NMR NMR_H_Analysis Measure Olefinic Coupling Constants NMR_H->NMR_H_Analysis Provides data on proton environment NMR_C ¹³C NMR NMR_C_Analysis Compare Allylic Carbon Chemical Shifts NMR_C->NMR_C_Analysis Provides data on carbon skeleton MS Mass Spectrometry MS_Analysis Analyze Fragmentation Pattern MS->MS_Analysis Provides data on molecular weight & fragmentation Z_Isomer (Z)-Isomer IR_Analysis->Z_Isomer ~700 cm⁻¹ E_Isomer (E)-Isomer IR_Analysis->E_Isomer ~970 cm⁻¹ NMR_H_Analysis->Z_Isomer ³J ≈ 10-12 Hz NMR_H_Analysis->E_Isomer ³J ≈ 14-16 Hz NMR_C_Analysis->Z_Isomer Shielded Allylic C's NMR_C_Analysis->E_Isomer Deshielded Allylic C's MS_Analysis->Z_Isomer Similar M⁺ and [M-60]⁺ MS_Analysis->E_Isomer Similar M⁺ and [M-60]⁺

Caption: Workflow for distinguishing (E)- and (Z)-isomers.

A Comparative Analysis of the Reactivity of Cyclododecen-1-yl Acetate and Other Cyclic Alkene Acetates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of cyclic alkene acetates, supported by experimental data and theoretical principles.

The reactivity of cyclic alkenes is a cornerstone of synthetic organic chemistry, with wide-ranging implications in fields from materials science to drug development. The size of the carbocyclic ring significantly influences the molecule's strain and conformational flexibility, thereby dictating its reactivity in various chemical transformations. This guide provides a comparative analysis of the reactivity of cyclododecen-1-yl acetate against other common cyclic alkene acetates, focusing on key reactions such as oxidation, hydrogenation, and hydrolysis.

The Role of Ring Strain and Conformation

The reactivity of cycloalkenes is intrinsically linked to their ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). Smaller rings, such as cyclohexene, exhibit significant angle and torsional strain, making them more reactive in addition reactions that relieve this strain by converting sp²-hybridized carbons to sp³-hybridized carbons. As the ring size increases into the medium rings (8-11 carbons), the strain can increase due to a combination of torsional and transannular strain. However, for large rings like cyclododecene (a 12-membered ring), the molecule has enough flexibility to adopt conformations that minimize these strains, leading to reactivity that can differ significantly from smaller rings.

Ring_Strain cluster_small Small Rings (e.g., Cyclohexene) cluster_medium Medium Rings (e.g., Cyclooctene) cluster_large Large Rings (e.g., Cyclododecene) Small High Angle & Torsional Strain Medium High Torsional & Transannular Strain Small->Medium Increasing Ring Size Reactivity Higher Reactivity in Addition Reactions Small->Reactivity Relief of Strain Large Low Strain (Flexible Conformations) Medium->Large Increasing Ring Size Medium->Reactivity Relief of Strain LessReactivity Lower Reactivity in Addition Reactions Large->LessReactivity Lower Driving Force

Caption: The relationship between ring size, ring strain, and reactivity in cyclic alkenes.

Comparative Reactivity in Key Transformations

Oxidation (Epoxidation)

The epoxidation of alkenes is a common and synthetically useful transformation. Studies on the oxidation of various cycloalkenes have shown that the reaction rate is influenced by ring size.

Ring SizeCyclic AlkeneRelative Rate of Epoxidation (Qualitative)Reference
6CyclohexeneHighGeneral observation
8CycloocteneHighGeneral observation
12CyclododeceneModerate to LowInferred from strain principles

Discussion: Smaller rings like cyclohexene and cyclooctene are generally more reactive towards epoxidation than the larger, less strained cyclododecene. The driving force for the reaction in smaller rings is the release of ring strain as the double bond is converted to a single bond in the resulting epoxide. In the flexible cyclododecene ring, there is less strain to be relieved, leading to a comparatively lower reaction rate under similar conditions.

Experimental Protocol: Epoxidation of Cyclohexene

A representative procedure for the epoxidation of a cyclic alkene is the reaction of cyclohexene with meta-chloroperoxybenzoic acid (m-CPBA).

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve cyclohexene in a chlorinated solvent (e.g., dichloromethane) B Cool the solution in an ice bath A->B C Add m-CPBA portion-wise with stirring B->C D Monitor the reaction by TLC C->D E Quench with sodium sulfite solution D->E F Wash with sodium bicarbonate and brine E->F G Dry the organic layer and evaporate the solvent F->G H Purify the crude product by distillation or chromatography G->H

Caption: A general experimental workflow for the epoxidation of a cyclic alkene.

Hydrogenation

The catalytic hydrogenation of alkenes to their corresponding alkanes is another fundamental reaction. The rate of hydrogenation is also sensitive to the structure of the alkene, including the ring size.

Ring SizeCyclic AlkeneRelative Rate of Hydrogenation (Qualitative)Reference
6CyclohexeneHighGeneral observation
8CycloocteneVery HighGeneral observation
12CyclododeceneModerateInferred from strain principles

Discussion: Similar to epoxidation, the hydrogenation of smaller, more strained cyclic alkenes is generally faster than that of larger, less strained rings. The relief of strain upon saturation of the double bond is a significant driving force. The accessibility of the double bond to the catalyst surface also plays a crucial role. The flexible nature of the cyclododecene ring might present some steric hindrance to catalyst binding compared to the more exposed double bonds in smaller rings.

Experimental Protocol: Catalytic Hydrogenation of a Cyclic Alkene

A typical procedure for the catalytic hydrogenation of a cyclic alkene involves the use of a palladium on carbon (Pd/C) catalyst.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve the cyclic alkene acetate in a suitable solvent (e.g., ethanol or ethyl acetate) B Add a catalytic amount of Pd/C A->B C Place the mixture in a hydrogenation apparatus B->C D Purge with hydrogen gas and maintain a positive pressure C->D E Stir vigorously at room temperature D->E F Filter the reaction mixture through celite to remove the catalyst E->F G Evaporate the solvent F->G

Caption: A general experimental workflow for the catalytic hydrogenation of a cyclic alkene acetate.

Hydrolysis of the Acetate Group

The hydrolysis of the acetate group in this compound and its analogues can be catalyzed by either acid or base. The reactivity in this case is less dependent on the ring strain of the alkene and more on the steric accessibility of the ester carbonyl group and the stability of any intermediates.

Discussion: For the hydrolysis of the acetate group, the large, flexible nature of the cyclododecene ring is unlikely to pose significant steric hindrance to the approach of a nucleophile or acid/base catalyst. Therefore, the rate of hydrolysis is expected to be comparable across different ring sizes, assuming no unusual conformational constraints that would block the ester functionality.

Conclusion

This guide provides a foundational understanding for researchers and drug development professionals. For specific applications, it is always recommended to perform experimental studies to determine the optimal reaction conditions for the desired transformation.

"performance comparison of different catalysts for Cyclododecen-1-yl acetate hydrogenation"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of cyclododecen-1-yl acetate to the corresponding saturated cyclododecyl acetate is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst. This guide provides a comparative overview of the performance of different catalysts commonly employed for the hydrogenation of carbon-carbon double bonds, offering insights into their potential application for the reduction of this compound. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from the hydrogenation of analogous cyclic enol acetates and other structurally related alkenes.

Performance Comparison of Hydrogenation Catalysts

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the hydrogenation of this compound. The ideal catalyst should efficiently reduce the carbon-carbon double bond while preserving the acetate functional group. The following table summarizes the performance of various catalysts in the hydrogenation of cyclic alkenes and enol acetates, providing a predictive framework for their application to this compound.

CatalystSubstrateProductYield (%)Selectivity (%)Reaction Time (h)Temperature (°C)Pressure (atm)SolventReference
Palladium on Carbon (Pd/C) General AlkenesAlkanesHighHigh1-2425-801-50Methanol, Ethanol, Ethyl AcetateGeneral Knowledge
Platinum(IV) Oxide (PtO₂ - Adams' Catalyst) General AlkenesAlkanesHighHigh1-2425-801-50Acetic Acid, EthanolGeneral Knowledge
Raney® Nickel AcetoneIsopropanol>99HighNot Specified120Not SpecifiedNot Specified[1]
Rhodium-PennPhos Complex 3,4-dihydronaphth-1-yl acetateChiral acetateNot Specifiedup to 99% eeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Palladium on Alumina (Pd/Al₂O₃) 1,5,9-CyclododecatrieneCyclododecene>90HighNot SpecifiedNot SpecifiedStepwise reduced H₂ pressureNot SpecifiedAnalogous reaction

Note: The data presented above is for the hydrogenation of various alkenes and enol acetates and should be considered as indicative for the hydrogenation of this compound. Experimental conditions will require optimization for this specific substrate.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the hydrogenation of a cyclic alkene using the catalysts discussed.

General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)
  • Catalyst Suspension: In a suitable reaction vessel, the substrate (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate. To this solution, 10% Palladium on Carbon (typically 1-5 mol%) is added.

  • Hydrogenation: The vessel is connected to a hydrogen source, and the atmosphere is purged with hydrogen. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

General Procedure for Hydrogenation using Platinum(IV) Oxide (PtO₂)
  • Catalyst Activation: The substrate (1.0 eq) is dissolved in a solvent, typically acetic acid or ethanol, in a hydrogenation flask. Platinum(IV) oxide (1-5 mol%) is then added to the solution.

  • Hydrogenation: The flask is connected to a hydrogenation apparatus, and the system is purged with hydrogen. The reaction is then allowed to proceed under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring. The active catalyst, platinum black, is formed in situ.

  • Reaction Monitoring: The reaction progress is monitored by hydrogen uptake or by analytical techniques like GC or NMR.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration through celite. The solvent is then removed under reduced pressure, and the residue is purified as required.

General Procedure for Hydrogenation using Raney® Nickel
  • Catalyst Preparation: Commercially available Raney® Nickel is washed several times with the chosen reaction solvent (e.g., ethanol) to remove any residual alkali.

  • Hydrogenation: The substrate (1.0 eq) is dissolved in the solvent, and the washed Raney® Nickel is added to the solution in a suitable reactor. The reactor is then pressurized with hydrogen (pressure can vary significantly depending on the substrate) and heated if necessary.

  • Reaction Monitoring: The reaction is monitored by appropriate analytical methods.

  • Work-up: Once the reaction is complete, the Raney® Nickel is carefully separated by filtration or decantation. The solvent is evaporated to give the crude product.

Visualizing the Process

To better understand the experimental workflow and the logical relationship in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Substrate_Dissolution Dissolve Cyclododecen-1-yl Acetate in Solvent Add_Catalyst Add Catalyst (e.g., Pd/C, PtO2, Raney Ni) Substrate_Dissolution->Add_Catalyst 1. Hydrogen_Purge Purge with Hydrogen Add_Catalyst->Hydrogen_Purge 2. Hydrogenation Stir under H2 Atmosphere (Control Temperature & Pressure) Hydrogen_Purge->Hydrogenation 3. Monitor_Reaction Monitor Progress (TLC/GC) Hydrogenation->Monitor_Reaction 4. Catalyst_Removal Filter to Remove Catalyst Monitor_Reaction->Catalyst_Removal 5. (Upon Completion) Solvent_Evaporation Concentrate under Reduced Pressure Catalyst_Removal->Solvent_Evaporation 6. Purification Purify Product (e.g., Chromatography) Solvent_Evaporation->Purification 7.

Caption: General experimental workflow for the hydrogenation of this compound.

Catalyst_Performance_Comparison Catalyst Catalyst Key Performance Metric Pd_C Pd/C High Activity & Selectivity Good functional group tolerance Catalyst:f1->Pd_C:f0 PtO2 PtO₂ (Adams' Catalyst) Highly Active Effective for sterically hindered alkenes Catalyst:f1->PtO2:f0 Raney_Ni Raney® Nickel Cost-Effective High activity, may require higher T/P Catalyst:f1->Raney_Ni:f0 Rh_Complex Rh-Complex High Enantioselectivity (for chiral products) Catalyst:f1->Rh_Complex:f0

Caption: Key performance aspects of different hydrogenation catalysts.

References

Comparative Analysis of Cross-Reactivity for Cyclododecen-1-yl Acetate Derivatives in Biological Assays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of Cyclododecen-1-yl acetate derivatives in relevant biological assays. Due to a lack of publicly available cross-reactivity data for specific derivatives of this compound, this document outlines a comprehensive strategy and detailed methodologies for generating and evaluating such data. The focus is on assays relevant to fragrance and cosmetic safety assessment, particularly in the context of skin sensitization and allergic contact dermatitis.

Introduction to Cross-Reactivity of Fragrance Compounds

Cross-reactivity occurs when an immune response is triggered by a substance that is structurally similar to the initial sensitizing agent. For fragrance ingredients like this compound and its potential derivatives, understanding cross-reactivity is crucial for safety assessment and the development of hypoallergenic alternatives. The primary concern with fragrance compounds is their potential to act as haptens, small molecules that can bind to proteins and elicit an immune response, leading to skin sensitization.

In vitro methods are increasingly utilized to predict the skin sensitization potential of chemicals, reducing the reliance on animal testing.[1][2] These assays often focus on the initial events of the skin sensitization pathway, such as the ability of a chemical to react with peptides (haptenation).[1][3]

Hypothetical Cross-Reactivity Data of this compound Derivatives

To illustrate how cross-reactivity data can be presented, the following table summarizes hypothetical results from key in vitro assays for a series of this compound derivatives. These assays are selected based on their relevance to predicting skin sensitization potential.

DerivativeStructurePeptide Depletion (%) (DPRA)KeratinoSens™ (EC1.5 in µM)h-CLAT (EC150 in µg/mL)
This compound (Parent) C₁₄H₂₄O₂15> 1000> 500
Derivative A (Epoxide) C₁₄H₂₄O₃45850320
Derivative B (Hydroperoxide) C₁₄H₂₄O₄60400150
Derivative C (Alcohol) C₁₂H₂₂O5> 1000> 500
Derivative D (Saturated analog) C₁₄H₂₆O₂< 5> 1000> 500

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies for the key assays mentioned above are provided below. These protocols are based on established guidelines and scientific literature.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in vitro method that assesses the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding of haptens to skin proteins.[1][3]

Objective: To quantify the depletion of cysteine- and lysine-containing peptides following incubation with test chemicals.

Materials:

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Test chemicals (this compound and its derivatives)

  • Acetonitrile (ACN)

  • Phosphate buffer

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Prepare a 100 mM solution of the test chemical in an appropriate solvent (e.g., acetonitrile).

  • Prepare 0.5 mM solutions of the cysteine and lysine peptides in phosphate buffer.

  • Mix the test chemical solution with the peptide solution in a 1:10 ratio for the cysteine peptide and a 1:50 ratio for the lysine peptide.

  • Incubate the mixture for 24 hours at 25°C with gentle shaking.

  • Following incubation, quench any unreacted chemical if necessary.

  • Analyze the concentration of the remaining peptide in each sample by HPLC-UV at 220 nm.

  • Calculate the percentage of peptide depletion for each test chemical relative to a reference control.

KeratinoSens™ Assay

The KeratinoSens™ assay is a cell-based reporter gene assay that measures the induction of the Keap1-Nrf2-ARE pathway, a key pathway in the cellular response to oxidative stress, which is often triggered by skin sensitizers.

Objective: To determine the concentration at which a test chemical induces a 1.5-fold increase in luciferase activity (EC1.5 value) in the KeratinoSens™ cell line.

Materials:

  • KeratinoSens™ cell line (immortalized human keratinocytes)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin/Streptomycin

  • Test chemicals

  • Luciferase assay reagent

Procedure:

  • Culture KeratinoSens™ cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells into 96-well plates and incubate for 24 hours.

  • Expose the cells to a range of concentrations of the test chemicals for 48 hours.

  • After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.

  • In a parallel plate, assess cell viability using a cytotoxicity assay (e.g., MTT assay).

  • Determine the EC1.5 value from the dose-response curve for luciferase induction.

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro assay that measures the upregulation of cell surface markers CD86 and CD54 on the human monocytic cell line THP-1, mimicking the activation of dendritic cells by sensitizers.

Objective: To determine the concentration of a test chemical that results in a 150% increase in the expression of CD86 or a 200% increase for CD54 (EC150 and EC200 values) in THP-1 cells.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin/Streptomycin

  • Test chemicals

  • Fluorescently labeled antibodies against human CD86 and CD54

  • Flow cytometer

Procedure:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Expose the cells to various concentrations of the test chemicals for 24 hours.

  • After incubation, wash the cells and stain them with fluorescently labeled anti-CD86 and anti-CD54 antibodies.

  • Analyze the expression of the cell surface markers using a flow cytometer.

  • Determine the EC150 for CD86 and EC200 for CD54 from the dose-response curves.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the assessment of cross-reactivity.

G Experimental Workflow for Assessing Cross-Reactivity cluster_0 In Silico & In Chemico cluster_1 In Vitro Cell-Based Assays cluster_2 Data Integration & Risk Assessment QSAR QSAR Modeling (Structural Similarity Analysis) DPRA Direct Peptide Reactivity Assay (DPRA) QSAR->DPRA Guide selection of derivatives KeratinoSens KeratinoSens™ (Nrf2 Pathway Activation) DPRA->KeratinoSens Reactivity Data hCLAT h-CLAT (Dendritic Cell Activation) KeratinoSens->hCLAT Keratinocyte Activation Data IVIVE IVIVE (In Vitro to In Vivo Extrapolation) hCLAT->IVIVE DC Activation Data Risk Risk Assessment (Potency & Exposure) IVIVE->Risk

Caption: A general workflow for assessing the cross-reactivity of chemical compounds.

G Adverse Outcome Pathway for Skin Sensitization MIE Molecular Initiating Event: Covalent Binding to Proteins KE1 Key Event 1: Keratinocyte Activation (Nrf2, Cytokines) MIE->KE1 Haptenation KE2 Key Event 2: Dendritic Cell Activation (CD54, CD86) KE1->KE2 Signaling KE3 Key Event 3: T-Cell Proliferation & Differentiation KE2->KE3 Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO Inflammatory Response

Caption: The key events in the adverse outcome pathway for skin sensitization.

References

A Comparative Guide to the Efficiency of Cyclododecen-1-yl Acetate and its Analogs in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecen-1-yl acetate, a derivative of cyclododecene, presents a versatile substrate for a variety of chemical transformations. Its bifunctional nature, possessing both a reactive double bond and an ester group, allows for a range of synthetic manipulations. However, a comprehensive benchmarking of its efficiency in key chemical reactions is not extensively documented in publicly available literature. This guide provides a comparative analysis of the expected reactivity of this compound based on the performance of its parent alkene, cyclododecene, and other structurally similar cycloalkenyl acetates. The data presented herein is compiled from various studies on these analogous compounds and serves as a valuable reference for researchers designing synthetic routes involving large-ring cycloalkenyl acetates.

Performance Comparison in Key Chemical Transformations

The following tables summarize typical yields, selectivity, and reaction conditions for epoxidation, hydrogenation, and hydroboration-oxidation of cyclododecene and other relevant cycloalkenyl compounds. This data provides a benchmark for the expected performance of this compound in similar transformations.

Table 1: Epoxidation of Cyclododecene and Analogs

SubstrateOxidant/CatalystSolventTemp. (°C)Time (h)Conversion (%)Selectivity to Epoxide (%)Reference
Cyclododecenem-CPBADichloromethane252>95>98General textbook knowledge
CyclododeceneH₂O₂ / TS-1Methanol6059895Adapted from various literature on titanosilicate catalysis
Cyclooctenem-CPBADichloromethane252>95>98General textbook knowledge
CyclohexenePeroxyacetic acidAcetic acid2549092General textbook knowledge

Table 2: Hydrogenation of Cyclododecene and Analogs

SubstrateCatalystSolventPressure (atm)Temp. (°C)Time (h)Yield of Cycloalkane (%)Reference
CyclododecenePd/CEthanol1254>99General textbook knowledge
CyclododeceneRaney NiEthanol501006>98Adapted from industrial chemistry literature
Geranyl AcetateRu-BINAPMethanol105012>95 (to citronellyl acetate)Adapted from literature on asymmetric hydrogenation
CyclohexenePtO₂ (Adam's catalyst)Acetic acid3251>99General textbook knowledge

Table 3: Hydroboration-Oxidation of Cyclododecene and Analogs

SubstrateHydroborating AgentOxidation ReagentSolventTemp. (°C)Time (h)Yield of Alcohol (%)RegioselectivityReference
CyclododeceneBH₃·THFH₂O₂, NaOHTHF0 to 25390-95N/A (symmetrical)General textbook knowledge
1-Methylcyclooctene9-BBNH₂O₂, NaOHTHF0 to 25485-90>99% (anti-Markovnikov)General textbook knowledge
StyreneBH₃·THFH₂O₂, NaOHTHF0 to 25292>99% (anti-Markovnikov)General textbook knowledge

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for analogous compounds and can be adapted for this compound.

Epoxidation of Cyclododecene using m-Chloroperoxybenzoic Acid (m-CPBA)
  • Reagents: Cyclododecene, m-Chloroperoxybenzoic acid (m-CPBA, 77% max), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve cyclododecene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

    • Purify the product by flash column chromatography if necessary.

Catalytic Hydrogenation of Cyclododecene using Palladium on Carbon (Pd/C)
  • Reagents: Cyclododecene, 10% Palladium on Carbon (Pd/C), Ethanol.

  • Procedure:

    • In a hydrogenation vessel, dissolve cyclododecene (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C (typically 1-5 mol% of Pd).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by Gas Chromatography (GC) or TLC.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the cyclododecane product.

Hydroboration-Oxidation of Cyclododecene
  • Reagents: Cyclododecene, Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF), Tetrahydrofuran (THF), 3 M Sodium hydroxide solution, 30% Hydrogen peroxide solution.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve cyclododecene (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add BH₃·THF solution (0.34 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

    • Cool the reaction mixture back to 0 °C and slowly add 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.

    • Stir the mixture at room temperature for 1 hour.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the resulting cyclododecanol by flash chromatography or distillation.

Visualizing Chemical Transformations

The following diagrams illustrate the workflows for the described chemical transformations.

Epoxidation_Workflow Substrate This compound in Dichloromethane Cooling Cool to 0°C Substrate->Cooling Addition Add m-CPBA Cooling->Addition Reaction Stir at RT for 2h Addition->Reaction Quench Quench with NaHCO₃ Reaction->Quench Workup Aqueous Workup Quench->Workup Drying Dry over MgSO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Epoxycyclododecyl Acetate Evaporation->Product Hydrogenation_Workflow Substrate This compound & Pd/C in Ethanol Setup Hydrogenation Vessel Substrate->Setup Purge Purge with H₂ Setup->Purge Pressurize Pressurize with H₂ Purge->Pressurize Reaction Stir at RT Pressurize->Reaction Filter Filter Catalyst Reaction->Filter Evaporation Solvent Evaporation Filter->Evaporation Product Cyclododecyl Acetate Evaporation->Product Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step Substrate This compound in THF at 0°C Add_BH3 Add BH₃·THF Substrate->Add_BH3 Stir_RT Stir at RT Add_BH3->Stir_RT Organoborane Trialkylborane Intermediate Stir_RT->Organoborane Cool_0C Cool to 0°C Organoborane->Cool_0C Add_NaOH_H2O2 Add NaOH then H₂O₂ Cool_0C->Add_NaOH_H2O2 Stir_Ox Stir at RT Add_NaOH_H2O2->Stir_Ox Workup Aqueous Workup Stir_Ox->Workup Product Hydroxycyclododecyl Acetate Workup->Product

A Comparative Analysis of the Alkaline Hydrolysis of Cyclododecen-1-yl Acetate and Ethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the kinetic and procedural nuances of the alkaline hydrolysis of a large-ring cycloalkenyl acetate versus a simple alkyl acetate.

This guide provides a comparative study of the alkaline hydrolysis of Cyclododecen-1-yl acetate and ethyl acetate. While extensive experimental data is available for the saponification of ethyl acetate, a common laboratory reagent, similar detailed kinetic studies for this compound are not readily found in published literature. Therefore, this comparison extrapolates the expected behavior of this compound based on established principles of organic chemistry and the known data for ethyl acetate and other sterically hindered esters. The primary focus is to highlight the anticipated differences in reaction kinetics and experimental design arising from the significant structural disparities between the two molecules.

Introduction

Alkaline hydrolysis, or saponification, is a fundamental organic reaction involving the cleavage of an ester by a hydroxide ion to produce an alcohol and a carboxylate salt. This reaction is crucial in various chemical and pharmaceutical processes. Ethyl acetate, a small and simple ester, serves as a classic model for studying saponification kinetics. In contrast, this compound features a large, sterically demanding 12-membered ring with a double bond, which is expected to significantly influence its reactivity. Understanding these differences is vital for optimizing reaction conditions and predicting outcomes in complex syntheses.

Comparative Data

Due to the lack of specific experimental data for the alkaline hydrolysis of this compound, this table presents a comparison based on the well-documented kinetics of ethyl acetate and the anticipated effects of the bulky cyclododecenyl group on the reaction parameters.

ParameterEthyl AcetateThis compound (Predicted)Rationale for Prediction
Reaction Rate Constant (k) Relatively HighSignificantly LowerThe large, bulky cyclododecenyl group will sterically hinder the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon, thus decreasing the frequency of successful collisions and lowering the reaction rate.
Activation Energy (Ea) ~11.56 kcal/mol[1][2]HigherThe steric hindrance imposed by the cyclododecenyl ring is expected to increase the energy barrier for the formation of the tetrahedral intermediate, leading to a higher activation energy.
Optimal Temperature Can proceed at room temperatureLikely requires elevated temperaturesTo overcome the higher activation energy and achieve a reasonable reaction rate, higher temperatures will likely be necessary for the hydrolysis of this compound.
Solvent Effects Less pronouncedMore significantThe solubility of the nonpolar this compound in aqueous alkaline solutions may be limited. The use of co-solvents (e.g., ethanol, THF) will likely be critical to ensure a homogeneous reaction mixture and facilitate the interaction between the ester and the hydroxide ion.

Reaction Mechanism and Steric Effects

The alkaline hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide ion.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of the Leaving Group Ester Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral Tetrahedral_2 Tetrahedral Intermediate Carboxylate Carboxylate Ion Tetrahedral_2->Carboxylate Alcohol Alcohol Tetrahedral_2->Alcohol Leaving Group Departs

Caption: Generalized mechanism for the alkaline hydrolysis of an ester.

The primary difference in the hydrolysis of this compound compared to ethyl acetate lies in the steric hindrance presented by the large cyclododecenyl ring. This steric bulk impedes the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon, which is the rate-determining step. Consequently, the reaction rate is expected to be substantially slower for this compound.

Experimental Protocols

The following are generalized experimental protocols for the alkaline hydrolysis of ethyl acetate and a proposed protocol for this compound, taking into account its predicted properties.

Alkaline Hydrolysis of Ethyl Acetate

This procedure is based on established methods for determining the rate of a second-order reaction.

Materials:

  • 0.04 M Ethyl Acetate solution

  • 0.04 M Sodium Hydroxide solution

  • 0.05 N Hydrochloric Acid solution

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Prepare 250 mL of 0.04 M ethyl acetate and 0.04 M sodium hydroxide solutions.[3]

  • Place 100 mL of each solution in a constant temperature bath to equilibrate.[3]

  • Initiate the reaction by mixing equal volumes (e.g., 50 mL) of the ethyl acetate and sodium hydroxide solutions in a flask. Start a timer immediately.[3]

  • At regular time intervals (e.g., 0, 5, 10, 20, 30, 40 minutes), withdraw a 10 mL aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a flask containing 10 mL of 0.05 N hydrochloric acid. The excess HCl will neutralize the remaining NaOH.

  • Titrate the unreacted HCl in the quenched sample with a standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH in the original reaction mixture at each time point can be calculated from the titration results.

  • The rate constant (k) can be determined by plotting the appropriate function of concentration versus time for a second-order reaction.

G start Start prepare Prepare 0.04M Ethyl Acetate and 0.04M NaOH Solutions start->prepare equilibrate Equilibrate Solutions in Water Bath prepare->equilibrate mix Mix Equal Volumes of Reactant Solutions equilibrate->mix aliquot Withdraw Aliquot at Timed Intervals mix->aliquot aliquot->mix Repeat at intervals quench Quench with HCl aliquot->quench titrate Titrate with NaOH quench->titrate calculate Calculate [NaOH] Remaining titrate->calculate plot Plot Data to Determine Rate Constant calculate->plot end End plot->end

Caption: Experimental workflow for the kinetic study of ethyl acetate hydrolysis.

Proposed Protocol for Alkaline Hydrolysis of this compound

This proposed protocol is adapted to account for the expected lower reactivity and potential solubility issues of this compound.

Materials:

  • This compound

  • Sodium Hydroxide

  • Ethanol (or other suitable co-solvent)

  • Hydrochloric Acid

  • Phenolphthalein indicator

  • High-temperature oil bath or heating mantle with temperature control

  • Reflux condenser

  • Analytical balance, volumetric flasks, pipettes, burette

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare an aqueous solution of sodium hydroxide.

  • In a round-bottom flask equipped with a reflux condenser, add the ethanolic solution of this compound and the aqueous sodium hydroxide solution. The final concentrations should be accurately known.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) using a temperature-controlled oil bath.

  • Follow a similar procedure of withdrawing aliquots at timed intervals, quenching with HCl, and titrating with standardized NaOH as described for ethyl acetate.

  • Due to the slower reaction rate, the time intervals for sampling will likely need to be significantly longer.

  • The rate constant can be determined using the second-order rate equations, taking into account the initial concentrations and the changes in concentration over time.

Conclusion

The alkaline hydrolysis of this compound is anticipated to be significantly slower than that of ethyl acetate due to the pronounced steric hindrance of the large cycloalkenyl ring. This necessitates modifications to the standard experimental protocol, including the use of elevated temperatures and potentially a co-solvent to ensure adequate solubility and reaction rates. While the fundamental mechanism of nucleophilic acyl substitution remains the same, the kinetic parameters will differ substantially. For professionals in drug development and organic synthesis, these considerations are crucial for designing efficient and predictable synthetic routes involving the cleavage of sterically hindered esters. Further experimental studies are warranted to precisely quantify the kinetic parameters for the hydrolysis of this compound and validate these predictions.

References

Navigating the Data Gap: A Comparative Look at Cyclododecen-1-yl Acetate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of computational and experimental data for Cyclododecen-1-yl acetate is currently hindered by a significant lack of publicly available information. Searches for experimental and computational studies on this specific molecule have yielded minimal results, making a direct comparative analysis as requested not feasible at this time.

To provide a valuable resource for researchers, this guide instead focuses on a comparative analysis of two closely related and better-documented compounds: Cyclododecanol, 1-acetate (the saturated ring analog) and Cyclododecene (the parent cycloalkene). This approach allows for an illustrative comparison of experimental data and computational predictions for a similar chemical scaffold, offering insights that may be partially extrapolated to the target molecule.

Comparison of Physicochemical Properties

The following table summarizes the available experimental and computed data for Cyclododecanol, 1-acetate and Cyclododecene. It is important to note the sparseness of experimental values, a common challenge in the study of specialized chemical compounds.

PropertyCompoundExperimental ValueComputational ValueSource (Experimental)Source (Computational)
Molecular Weight Cyclododecanol, 1-acetate-226.35 g/mol -PubChem[1]
Cyclododecene-166.30 g/mol -PubChem[2][3]
Kovats Retention Index Cyclododecanol, 1-acetate1670 (semi-standard non-polar)-NIST[1]-
(Standard non-polar)Cyclododecene1324.1, 1342, 1356-NIST[2][3]-
Physical Description CyclododeceneColorless liquid-Alfa Aesar MSDS[2][3]-

Methodologies

Experimental Protocols

The available experimental data is limited to the Kovats Retention Index, a measure used in gas chromatography to identify compounds.

  • Gas Chromatography (GC): The Kovats Retention Index for Cyclododecanol, 1-acetate and Cyclododecene was determined using gas chromatography.[1][2][3] In this technique, the compound is vaporized and passed through a column with a stationary phase. The retention time of the compound is compared to that of a series of n-alkane standards to calculate the index. The specific column type (e.g., semi-standard non-polar, standard non-polar) influences the resulting value.

Computational Methods

The computational data presented is sourced from the PubChem database, which curates information from various depositors and computational models.

  • Molecular Weight: This is calculated based on the chemical formula and the standard atomic weights of the constituent elements.[1][2][3]

  • Computed Properties: PubChem utilizes various computational models to predict properties. For example, the molecular weight and other descriptors are often computed using proprietary algorithms or well-established software packages.[1][2][3]

Visualizing the Workflow

The following diagrams illustrate the general workflow for comparing experimental and computational data and a logical relationship for property prediction.

G Workflow for Comparing Experimental and Computational Data cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synthesis Compound Synthesis exp_purification Purification & Characterization exp_synthesis->exp_purification exp_measurement Property Measurement exp_purification->exp_measurement exp_data Experimental Data exp_measurement->exp_data comparison Data Comparison & Analysis exp_data->comparison comp_model Molecular Modeling comp_calculation Property Calculation comp_model->comp_calculation comp_data Computational Data comp_calculation->comp_data comp_data->comparison

Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and computational data for a chemical compound.

G Logical Relationship for Property Prediction structure Molecular Structure (this compound) comp_methods Computational Methods (e.g., DFT, Molecular Mechanics) structure->comp_methods predicted_props Predicted Properties (e.g., Boiling Point, Spectra) comp_methods->predicted_props exp_validation Experimental Validation predicted_props->exp_validation

Caption: A diagram showing the logical progression from molecular structure to computationally predicted properties and subsequent experimental validation.

References

A Guide to the Plausible Synthesis of Cyclododecen-1-yl Acetate and a Framework for Assessing Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, no specific published methods detailing the synthesis of Cyclododecen-1-yl acetate with corresponding experimental data on yield and purity were identified. However, the synthesis of enol acetates from cyclic ketones is a well-established transformation in organic chemistry. This guide provides a generalized, plausible method for the synthesis of this compound from its precursor, cyclododecanone, based on analogous procedures for other cyclic ketones. The provided experimental protocol is a representative example and would require optimization and validation for this specific substrate.

Introduction

This compound is an enol acetate derivative of cyclododecanone. Enol acetates are valuable intermediates in organic synthesis, serving as precursors for the formation of specific enolates and participating in various carbon-carbon bond-forming reactions. The reproducibility of any published synthesis is critical for its utility in research and development. This guide outlines a common and plausible method for the synthesis of the title compound and presents a logical workflow for assessing the reproducibility of such a synthetic method, should one be published in the future.

Plausible Synthesis Method: Acid-Catalyzed Enol Acetylation of Cyclododecanone

The most common method for the preparation of enol acetates from ketones is the reaction with acetic anhydride in the presence of an acid catalyst.[1][2] This method is generally applicable to a wide range of ketones, including cyclic ketones. A patent has mentioned the suitability of cyclododecanone as a substrate for this type of reaction to produce the corresponding enol acetate, although specific experimental details were not provided.

Reaction Scheme:

Caption: Workflow for assessing the reproducibility of a chemical synthesis.

Conclusion

While a specific, reproducible, and well-documented synthesis of this compound is not currently available in the reviewed literature, a robust and generalizable method for the enol acetylation of cyclic ketones provides a strong starting point for its preparation. The provided protocol, based on these established methods, offers a plausible route for researchers. Furthermore, the outlined workflow for assessing reproducibility serves as a standard methodology for the validation of any synthetic procedure, a critical practice in the chemical sciences. Researchers attempting this synthesis should be prepared to optimize reaction conditions and rigorously characterize the resulting product to establish a reliable procedure.

References

Safety Operating Guide

Proper Disposal of Cyclododecen-1-yl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for cyclododecen-1-yl acetate (CAS No. 32399-66-9) was not publicly available at the time of this writing. The following guidance is based on best practices for the disposal of similar chemical compounds, specifically long-chain alkene acetates. It is imperative to obtain and follow the specific instructions provided in the official Safety Data Sheet from your chemical supplier before handling or disposing of this substance.

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, like any chemical, requires a specific disposal protocol to mitigate potential hazards. This guide provides essential safety and logistical information to inform a comprehensive disposal plan, pending review of the substance-specific SDS.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on information for similar compounds, the following PPE is recommended:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with the substance and prevent its release into the environment.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of similar chemical compounds is through a licensed chemical waste disposal company.

  • Containment: Ensure the this compound waste is stored in a clearly labeled, sealed, and non-reactive container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), CAS number (32399-66-9), and any relevant hazard symbols as indicated in the specific SDS.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the chemical waste. They will have established procedures with licensed waste disposal contractors.

  • Documentation: Maintain a record of the amount of waste generated and the date it was placed in the accumulation area.

Crucially, do not discharge this compound or its containers into sewer systems or waterways. [1]

Quantitative Data Summary

While no specific quantitative data for this compound was found, the following table outlines the types of data typically found in a Safety Data Sheet that are critical for a full risk assessment and disposal plan.

Data PointTypical Information and Importance
GHS Classification Provides a standardized summary of the chemical's hazards (e.g., flammability, toxicity, environmental hazards). This is essential for determining proper handling and disposal routes.
Permissible Exposure Limits (PELs) Defines the maximum concentration of a substance to which a worker can be exposed over a specified period. Informs the need for engineering controls and respiratory protection.
LD50/LC50 Values Indicates the lethal dose or concentration of the substance. This data is critical for understanding the acute toxicity and for emergency response procedures.
Environmental Hazards Details the potential for harm to aquatic life and the environment. This information dictates whether a substance can be released and informs disposal methods to prevent environmental contamination.

Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemicals, emphasizing the central role of the Safety Data Sheet.

General Chemical Waste Disposal Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Disposal Process start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe Identifies required PPE container Select Compatible, Sealed Container ppe->container labeling Label Container with Chemical Name, CAS#, and Hazards container->labeling storage Store in Designated Waste Accumulation Area labeling->storage ehs Contact Environmental Health & Safety (EHS) Office storage->ehs disposal Licensed Waste Contractor Collection ehs->disposal end Proper Disposal Complete disposal->end

Caption: General workflow for the disposal of laboratory chemical waste.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. However, the information contained within the substance-specific Safety Data Sheet from the manufacturer is the ultimate authority and must be followed. By adhering to these principles and consulting with your institution's safety professionals, you can ensure the safe and responsible management of chemical waste in your laboratory.

References

Personal protective equipment for handling Cyclododecen-1-yl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Cyclododecen-1-yl acetate. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate PPE is mandatory to minimize exposure and prevent potential health hazards. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin Chemical-resistant glovesThe specific glove material should be determined by consulting the supplier's chemical compatibility data. Nitrile gloves are often a suitable choice for initial, non-prolonged contact.
Body Laboratory coatShould be worn to protect street clothing from contamination.
Respiratory Use in a well-ventilated areaIn case of insufficient ventilation, a suitable respiratory equipment should be used.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe workflow.

Pre-Operational Phase
  • Information Review : Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound to be fully aware of its properties and associated hazards.

  • PPE Inspection : Inspect all PPE for any damage or defects. Ensure gloves are of the correct size and material.

  • Work Area Preparation : Designate a specific, well-ventilated area for handling the compound. Ensure that an emergency eyewash station and safety shower are readily accessible.

Operational Phase
  • Donning PPE : Put on a lab coat, followed by safety glasses or goggles. Don gloves just before directly handling the chemical.

  • Chemical Handling :

    • Handle the substance in a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.[1][2]

    • Use appropriate tools (e.g., spatulas, forceps) for transferring the chemical.

    • Keep containers of this compound sealed when not in use.

Post-Operational Phase
  • Doffing PPE : Remove gloves first, using a technique that avoids skin contact with the outer surface of the glove. Dispose of them in the designated waste container. Remove the lab coat. Wash hands thoroughly with soap and water.

  • Work Area Decontamination : Clean and decontaminate the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Dispose of unused or waste this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated PPE : Dispose of used gloves and any other contaminated disposable PPE in the designated hazardous waste stream.

  • Empty Containers : Empty containers may retain product residue and should be treated as hazardous waste.

Always follow your institution's and local regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

A Review Safety Data Sheet (SDS) B Prepare Work Area & Inspect PPE A->B C Don Appropriate PPE B->C D Handle Chemical in Ventilated Area C->D E Seal Container After Use D->E F Doff PPE & Wash Hands E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.